molecular formula C9H22OSi B13424064 1-Propanol, 3-(triethylsilyl)- CAS No. 2290-36-0

1-Propanol, 3-(triethylsilyl)-

Cat. No.: B13424064
CAS No.: 2290-36-0
M. Wt: 174.36 g/mol
InChI Key: MXOBSCBSDTUTGD-UHFFFAOYSA-N
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Description

1-Propanol, 3-(triethylsilyl)- is a useful research compound. Its molecular formula is C9H22OSi and its molecular weight is 174.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanol, 3-(triethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol, 3-(triethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-triethylsilylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22OSi/c1-4-11(5-2,6-3)9-7-8-10/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOBSCBSDTUTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22OSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177440
Record name 1-Propanol, 3-(triethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2290-36-0
Record name 1-Propanol, 3-(triethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002290360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3-(triethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comparative Technical Guide: 3-(Triethylsilyl)-1-propanol vs. 3-(Trimethylsilyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis comparing 3-(triethylsilyl)-1-propanol and 3-(trimethylsilyl)-1-propanol . This document is structured to serve researchers in medicinal chemistry and process development, focusing on the "Silicon Switch" strategy—modulating sterics and lipophilicity without altering the fundamental pharmacophore.

Executive Summary

In the realm of organosilicon chemistry and drug design, the substitution of a trimethylsilyl (TMS) group with a triethylsilyl (TES) group is a precision tool known as a "Silicon Switch." While 3-(trimethylsilyl)-1-propanol (TMS-propanol) is the standard building block for introducing silicon-based lipophilicity, 3-(triethylsilyl)-1-propanol (TES-propanol) offers a distinct physicochemical profile characterized by enhanced hydrolytic stability, increased lipophilicity (LogP), and greater steric demand. This guide delineates the critical differences between these two homologues, providing actionable protocols for their synthesis and application in Peterson olefination and bioisostere design.

Part 1: Physicochemical Profile

The transition from TMS to TES involves a significant increase in molecular weight and boiling point, which impacts purification strategies (distillation vs. chromatography).

Table 1: Comparative Properties
Property3-(Trimethylsilyl)-1-propanol3-(Triethylsilyl)-1-propanol
Abbreviation TMS-Propanol TES-Propanol
CAS Number 2917-47-72290-36-0
Molecular Formula


Molecular Weight 132.28 g/mol 174.36 g/mol
Boiling Point 111–112 °C @ 96 mmHg111–112 °C @ 15 mmHg (High Vac)
Density (25°C) 0.832 g/mL0.828 g/mL (predicted)
Refractive Index

1.428

1.426
LogP (Predicted) ~1.2 – 1.5~2.88
Steric Bulk (Cone Angle) 118°132°

Key Insight: Note the boiling point differential. While TMS-propanol can be distilled at moderate vacuum, TES-propanol requires high vacuum (<15 mmHg) to distill at similar temperatures, preventing thermal decomposition.

Part 2: Structural & Electronic Analysis

The Lipophilicity Jump (The Silicon Switch)

The most functional difference for drug development is lipophilicity. Silicon is more electropositive than carbon, making silyl groups highly lipophilic.

  • TMS-Propanol: Adds moderate bulk and lipophilicity. Often used to "cap" polar regions or improve blood-brain barrier (BBB) penetration.

  • TES-Propanol: The three ethyl chains significantly increase the partition coefficient (

    
     vs TMS). This is critical when a lead compound is too polar; switching a TMS-propyl linker to a TES-propyl linker can drastically improve membrane permeability.
    
Steric Demand & Stability

The Cone Angle (a measure of steric bulk) increases from 118° (TMS) to 132° (TES).

  • Metabolic Stability: The primary alcohol in both compounds is susceptible to oxidation (to aldehyde/acid). However, the bulky TES group provides greater steric shielding to the adjacent carbon chain, potentially retarding metabolic degradation at the

    
    -position compared to the TMS analog.
    
  • Chemical Stability: In reaction intermediates (e.g., silyl-stabilized carbanions), the TES group hinders nucleophilic attack more effectively than TMS.

Part 3: Synthesis & Manufacturing

Both compounds are best synthesized via Platinum-catalyzed Hydrosilylation of allyl alcohol. This route is atom-economical and avoids the use of pyrophoric Grignard reagents.

Synthesis Workflow (Hydrosilylation)

The following diagram illustrates the catalytic cycle and the critical difference in silane reactivity.

SynthesisWorkflow AllylAlc Allyl Alcohol (Substrate) Intermediate Pt-Olefin-Silane Complex AllylAlc->Intermediate Coordination Silane Silane Reagent (HSiR3) Silane->Intermediate Oxidative Addition Catalyst Pt Catalyst (Karstedt's or Speier's) Catalyst->Intermediate ProductTMS TMS-Propanol (Anti-Markovnikov) Intermediate->ProductTMS Reductive Elimination (if R=Me) ProductTES TES-Propanol (Anti-Markovnikov) Intermediate->ProductTES Reductive Elimination (if R=Et) Byproduct Isomer Byproduct (Markovnikov - Trace) Intermediate->Byproduct Regio-error

Caption: Pt-catalyzed hydrosilylation mechanism. The reaction is highly regioselective for the anti-Markovnikov product (1-propanol derivative).

Experimental Protocol: Synthesis of 3-(Triethylsilyl)-1-propanol

Reagents:

  • Allyl alcohol (1.0 equiv)

  • Triethylsilane (

    
    ) (1.1 equiv)
    
  • Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) in xylene (0.1 mol%)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Charge: Add Allyl alcohol and Karstedt’s catalyst solution. Heat to 60°C.

  • Addition: Dropwise add Triethylsilane. Caution: The reaction is exothermic. Control the addition rate to maintain a gentle reflux (~70-80°C).

  • Completion: After addition, stir at 80°C for 2 hours. Monitor conversion by GC-MS or 1H-NMR (disappearance of allyl olefinic protons at

    
     5.8-6.0 ppm).
    
  • Purification: Distill the crude mixture under high vacuum.

    • Note: Remove unreacted allyl alcohol and silane first at low vac.

    • Collect TES-propanol fraction at 111–112°C / 15 mmHg .

  • Yield: Typical isolated yields are 85-92%.

Part 4: Applications in Synthesis & Drug Design

The Peterson Olefination: Stereocontrol

One of the most sophisticated uses of these alcohols involves converting the hydroxyl group to a leaving group (e.g., mesylate) and displacement to form


-silyl carbanions. When reacted with ketones, they undergo Peterson Olefination.[1][2][3]

The Steric Effect:

  • TMS: Small steric bulk leads to lower diastereoselectivity during the initial aldol-like addition.

  • TES: The bulkier ethyl groups enhance anti vs syn transition state differentiation, allowing for higher stereocontrol in the formation of the

    
    -hydroxysilane intermediate.
    

PetersonOlefination Start 3-Silyl-1-Propanol (TMS or TES) Activation 1. Mesylation (MsCl) 2. Grignard Formation Start->Activation Carbanion α-Silyl Carbanion (Nucleophile) Activation->Carbanion BetaHydroxy β-Hydroxysilane Intermediate Carbanion->BetaHydroxy + Ketone (TES gives higher dr) Ketone Ketone/Aldehyde (Electrophile) Ketone->BetaHydroxy AcidElim Acidic Elimination (Anti-Elimination) BetaHydroxy->AcidElim BaseElim Basic Elimination (Syn-Elimination) BetaHydroxy->BaseElim AlkeneE E-Alkene AcidElim->AlkeneE Stereospecific AlkeneZ Z-Alkene BaseElim->AlkeneZ Stereospecific

Caption: Peterson Olefination logic flow. TES improves the diastereomeric ratio (dr) of the β-hydroxysilane intermediate.

Linker Chemistry

In antibody-drug conjugates (ADCs) or PROTACs, the linker's hydrophobicity affects aggregation and solubility.

  • Use TMS-propyl: When a compact, slightly lipophilic linker is required.

  • Use TES-propyl: When the payload is too hydrophilic and needs a "grease" element to cross membranes, or to block a metabolic soft spot via steric hindrance.

Part 5: Safety & Handling

  • Flammability: Both compounds are flammable liquids. TMS-propanol (Flash point ~27°C) is more volatile and poses a higher fire risk than TES-propanol (Flash point >90°C).

  • Storage: Store under inert atmosphere (Argon/Nitrogen). While the C-Si bond is stable, the hydroxyl group is hygroscopic.

  • Toxicity: Generally low acute toxicity, but organosilanes can be irritating to eyes and skin. Handle in a fume hood.

References

  • Sigma-Aldrich. 3-(Trimethylsilyl)-1-propanol Product Sheet. Retrieved from .

  • PubChem. 3-(Trimethylsilyl)-1-propanol Compound Summary. National Library of Medicine. Retrieved from .

  • ChemicalBook. 3-(Triethylsilyl)-1-propanol Properties and CAS 2290-36-0. Retrieved from .

  • Gelest, Inc.
  • Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Retrieved from .

  • Organic Chemistry Portal. Peterson Olefination Mechanism and Stereochemistry. Retrieved from .

Sources

Technical Guide: Solubility Profile and Solvent Selection for 3-(Triethylsilyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Triethylsilyl)propan-1-ol (TES-propanol) is a specialized organosilicon intermediate used primarily in protective group chemistry, polymer synthesis, and surface modification. Unlike its lower homolog 3-(trimethylsilyl)propan-1-ol, the triethyl variant exhibits significantly enhanced lipophilicity and a higher boiling point (~224°C).

This guide provides a definitive solubility profile for TES-propanol, analyzing its amphiphilic nature where the bulky triethylsilyl tail dominates over the hydrophilic hydroxyl head. Researchers must account for this lipophilic dominance when designing extraction protocols and reaction media.

Physicochemical Identity

Before selecting solvents, verify the analyte properties to ensure protocol compatibility.

PropertyValueTechnical Note
CAS Number 2290-36-0 Distinct from TMS-propanol (CAS 2917-47-7)
Molecular Formula C₉H₂₂OSiHigh carbon-to-oxygen ratio (9:1) indicates low water solubility.
Molecular Weight 174.36 g/mol -
Boiling Point ~224.6°C (760 mmHg)Critical: Difficult to remove via rotary evaporation. Requires high-vacuum distillation.
Density 0.828 g/mLFloats on water; similar density to standard organic solvents.
Appearance Colorless LiquidViscosity is slightly higher than 1-propanol due to silyl bulk.

Solubility Matrix & Solvent Compatibility

The solubility of TES-propanol is governed by the competition between the non-polar triethylsilyl interactions (Van der Waals) and the polar hydroxyl interactions (Hydrogen bonding).

Solvent Classifications[1]
Solvent ClassSolubility RatingMechanism of ActionRecommended Application
Chlorinated (DCM, Chloroform)Excellent Dipole-dipole & DispersionStandard reaction solvent; NMR analysis.
Ethers (THF, Et₂O, MTBE)Excellent H-bond acceptance (Solvent) + DispersionGrignard reactions; Anionic polymerizations.
Alcohols (MeOH, EtOH, IPA)Miscible H-bond exchangeSolvolysis; Deprotection steps.
Hydrocarbons (Hexane, Toluene)Excellent Strong Dispersion forces with Et₃Si groupAzeotropic drying; Column chromatography eluents.
Polar Aprotic (DMF, DMSO)Good Dipole interactionsNucleophilic substitutions (

).
Water Poor / Insoluble Hydrophobic effect dominatesUsed as the immiscible phase in workups.
The "Lipophilic Dominance" Effect

While the hydroxyl group (-OH) theoretically promotes water solubility, the steric bulk and hydrophobicity of the three ethyl groups on the silicon atom shield the molecule from effective hydration. Consequently, TES-propanol behaves more like a fatty alcohol (e.g., octanol) than a lower alcohol (e.g., ethanol).

Mechanistic Visualization: Solvation Dynamics

The following diagram illustrates how TES-propanol interacts differently with polar vs. non-polar solvents.

SolvationMechanism cluster_0 Solubility Outcome TES 3-(Triethylsilyl)propan-1-ol (Amphiphilic Molecule) NonPolar Non-Polar Solvents (Hexane, Toluene) TES->NonPolar Strong Van der Waals (Et3Si- Interaction) PolarAprotic Polar Aprotic Solvents (THF, DCM) TES->PolarAprotic Dipole & H-Bonding (-OH Interaction) Water Water (Aqueous Phase) TES->Water Hydrophobic Exclusion (Phase Separation) Soluble Homogeneous Solution NonPolar->Soluble PolarAprotic->Soluble Insoluble Biphasic System Water->Insoluble

Figure 1: Solvation dynamics showing the dual interaction pathways. The Et3Si group drives solubility in non-polar media, while the OH group allows miscibility in polar organics, but the molecule is ultimately rejected by water.

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (Workup Strategy)

Objective: Isolate TES-propanol from a crude aqueous reaction mixture. Challenge: Preventing emulsion formation due to amphiphilic nature.

  • Phase Selection: Use Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) as the organic phase. Avoid DCM if possible to prevent bottom-layer emulsions, though DCM is chemically compatible.

  • Salting Out: Add saturated NaCl (brine) to the aqueous phase.

    • Reasoning: This increases the ionic strength of the water, enhancing the hydrophobic effect and forcing the TES-propanol fully into the organic layer.

  • Separation:

    • Extract aqueous layer 3x with organic solvent.

    • Combine organic layers.[1][2]

    • Critical Step: Dry over anhydrous

      
       or 
      
      
      
      . The hydroxyl group can retain water; thorough drying is essential before distillation.
Protocol B: Removal of High-Boiling Solvent

Objective: Purify TES-propanol after synthesis. Challenge: The boiling point of TES-propanol (224°C) makes it difficult to distill without degradation if high heat is applied.

  • Do NOT use Rotovap for final isolation: A standard rotary evaporator will likely not remove trace high-boiling impurities effectively, nor will it distill the product itself.

  • Vacuum Distillation Setup:

    • Use a short-path distillation head.

    • Apply high vacuum (< 1 mmHg).

    • Target: At 1 mmHg, the boiling point should drop significantly (estimated ~70-80°C), allowing safe distillation.

  • Alternative: Column Chromatography:

    • Stationary Phase: Silica Gel (Standard).

    • Mobile Phase: Hexane:Ethyl Acetate gradient (Start 95:5 → End 80:20).

    • Note: The Et3Si group makes the molecule run faster (higher

      
      ) than standard propanol.
      

Workflow Visualization: Extraction Logic

ExtractionWorkflow Start Crude Reaction Mixture (Aq. + TES-Propanol) SolventChoice Select Organic Solvent (EtOAc or Et2O recommended) Start->SolventChoice AddBrine Add Saturated Brine (Salting Out Effect) SolventChoice->AddBrine Maximize Partition Coeff. PhaseSep Phase Separation AddBrine->PhaseSep OrgLayer Organic Layer (Contains TES-Propanol) PhaseSep->OrgLayer Top Layer (usually) AqLayer Aqueous Layer (Salts/Impurities) PhaseSep->AqLayer Bottom Layer Drying Dry w/ MgSO4 & Filter OrgLayer->Drying Purification Vacuum Distillation (<1 mmHg) Drying->Purification

Figure 2: Optimized extraction workflow emphasizing the "Salting Out" step to maximize recovery of the lipophilic alcohol.

References

  • ChemicalBook. (2025).[3] 3-(Triethylsilyl)propan-1-ol Properties and CAS 2290-36-0.[4][5] Retrieved from

  • ChemSrc. (2025).[6] Physicochemical Data for CAS 2290-36-0. Retrieved from

  • PubChem. (n.d.).[7] Compound Summary for 3-(Trimethylsilyl)-1-propanol (Homolog Reference). National Library of Medicine. Retrieved from (Note: Used for homologous property validation where specific TES data was extrapolated).

  • Gelest, Inc. (2015).[8] Safety Data Sheet: Organosilanes and Silyl Alcohols. Retrieved from

Sources

Section 1: Chemical Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of 3-hydroxypropyltriethylsilane for Research Professionals

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling and application of 3-hydroxypropyltriethylsilane (CAS No. 1112-43-2). Recognizing that a specific, verified Safety Data Sheet (SDS) for this exact compound is not always readily accessible, this document synthesizes critical safety information from the principles of chemical safety and data available for structurally analogous organosilane compounds. The objective is to provide a robust, precautionary framework, enabling users to anticipate hazards, implement appropriate controls, and respond effectively in case of an emergency. By explaining the causality behind safety protocols, this whitepaper aims to foster a deep-seated culture of safety and scientific integrity in the laboratory.

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. 3-hydroxypropyltriethylsilane is an organosilane, a class of compounds characterized by a silicon-carbon bond. The presence of a hydroxyl (-OH) group and ethyl (-CH2CH3) groups attached to the silicon atom dictates its reactivity, solubility, and potential hazards.

Table 1: Chemical Identifiers

Identifier Value
Chemical Name 3-hydroxypropyltriethylsilane
CAS Number 1112-43-2
Molecular Formula C₉H₂₂OSi

| Synonyms | Triethyl(3-hydroxypropyl)silane |

While detailed experimental data for this specific molecule is sparse, the properties of related organosilanes can provide valuable insights.

Table 2: Illustrative Physicochemical Properties (Based on related organosilanes)

Property Expected Value / Observation Rationale / Causality
Appearance Colorless liquid.[1] Typical for many organosilanes of similar molecular weight.
Odor May have a weakly aromatic or characteristic odor.[1] Common for functionalized silanes.
Boiling Point Expected to be >100 °C. For example, (3-Glycidoxypropyl)trimethoxysilane boils at 120 °C at 3 hPa.[1] The presence of the hydroxyl group allows for hydrogen bonding, increasing the boiling point compared to non-hydroxylated analogs.
Flammability Combustible liquid.[2][3][4] Many organosilanes are combustible and their vapors can form explosive mixtures with air, especially upon heating.[5][6]
Density Expected to be slightly less than water (~0.8-0.9 g/cm³). For instance, Benzene has a density of 0.874 g/cm³. The alkyl chains contribute to a lower density.
Solubility Insoluble or poorly soluble in water. Soluble in organic solvents. The nonpolar triethylsilyl group dominates the molecule's character, limiting water solubility despite the polar hydroxyl group.

| Stability | The product is generally chemically stable under standard ambient conditions (room temperature). | Stable in the absence of incompatible materials like strong oxidizing agents or moisture, which can lead to hydrolysis. |

Section 2: Hazard Identification and Toxicological Profile

Based on data from similar silane compounds, 3-hydroxypropyltriethylsilane should be handled as a hazardous substance. The primary hazards are associated with its irritant, corrosive, and combustible nature.

  • Skin Corrosion/Irritation : Many functionalized silanes can cause skin irritation or severe burns upon contact.[2][4] This is often due to the compound itself or its hydrolysis products. Prolonged or repeated contact should always be avoided.

  • Serious Eye Damage/Irritation : Contact with the eyes is likely to cause serious irritation or irreversible damage.[1][2][4] The eye is particularly sensitive to chemical insults, and the corrosive nature of many silanes necessitates stringent eye protection.

  • Acute Toxicity : While data on this specific compound is lacking, related silanes can be harmful if swallowed or may be harmful in contact with skin.[2]

  • Combustibility : As a combustible liquid, it can ignite when exposed to heat, sparks, or open flames.[3][4] Its vapors are often heavier than air and can travel to an ignition source.

The Globally Harmonized System (GHS) provides a universal standard for communicating these hazards.

Caption: Common GHS pictograms relevant to organosilanes.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary goal of engineering controls is to contain the hazard at its source.

  • Chemical Fume Hood: All work involving 3-hydroxypropyltriethylsilane should be conducted inside a certified chemical fume hood. This provides adequate ventilation, captures vapors, and acts as a physical barrier against splashes.

  • General Ventilation: The laboratory should have a general ventilation system that ensures multiple air changes per hour, preventing the accumulation of vapors in the ambient environment.[7][8]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be based on a thorough risk assessment of the specific procedure being performed.[9] It is designed to protect the user from chemical exposure should engineering controls fail or be insufficient.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[11][12]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile, neoprene) tested according to EN 374.[7][8] Always check the breakthrough time and permeation rate for the specific glove material. Discard gloves immediately if they become contaminated.

    • Protective Clothing: A flame-retardant lab coat is a minimum requirement. For larger-scale operations or tasks with a high splash potential, a chemical-resistant apron or suit is necessary.[10][13]

  • Respiratory Protection: Respiratory protection is generally not required when working in a properly functioning fume hood. However, if engineering controls are inadequate, or during emergency situations (e.g., a large spill), a full-face respirator with appropriate cartridges should be used.[10]

PPE_Selection A Assess Experimental Task B Small Scale (<10 mL) Weighing/Transfer in Hood A->B Low Risk C Large Scale (>10 mL) Reaction/Distillation A->C Higher Risk E Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves B->E F Enhanced PPE: - Goggles & Face Shield - Chemical Apron - Double Gloves C->F D Potential for Aerosol/Vapor Generation? G Work in Fume Hood D->G No H Consider Respirator if Ventilation is Compromised D->H Yes F->D

Caption: Workflow for selecting appropriate PPE based on task risk.

Section 4: Safe Handling, Storage, and Incompatibility

Adherence to strict protocols for handling and storage is critical to preventing accidents.

Handling Protocols
  • Preparation: Before starting, ensure all necessary engineering controls are active and required PPE is donned correctly. Read and understand the SDS for all chemicals involved.[14]

  • Environment: Work in a well-ventilated area, specifically a chemical fume hood.[7][10] Ensure an eyewash station and safety shower are readily accessible.

  • Avoidance of Contact: Avoid all contact with skin and eyes and prevent inhalation of vapors.[7][15][16]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2][3][4][16] Use non-sparking tools and explosion-proof equipment where necessary.[7][15] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[6]

  • Hygiene: Wash hands thoroughly after handling the chemical.[3][8][15] Do not eat, drink, or smoke in the work area.[6][8]

Storage Requirements
  • Container: Store in the original, tightly closed container in a dry and cool place.[7][10]

  • Location: Store in a well-ventilated, secure area, away from direct sunlight and ignition sources.[6][7][17] A cabinet designed for flammable or combustible liquids is recommended.

  • Segregation: Keep away from incompatible materials.

Incompatible Materials
  • Strong Oxidizing Agents: Can cause vigorous or explosive reactions.

  • Moisture/Water: Organosilanes can hydrolyze in the presence of water, potentially releasing flammable alcohols and forming silanols. This reaction can sometimes be exothermic.

  • Acids and Bases: Can catalyze decomposition or hazardous polymerization.

Section 5: Emergency Procedures: Spills, Fire, and First Aid

A clear, rehearsed emergency plan is paramount.

Accidental Release Measures (Spills)

In the event of a spill, a calm and methodical response is crucial to prevent further exposure and environmental contamination.

Spill_Response A Spill Occurs B Evacuate Immediate Area Alert Colleagues A->B C Don Appropriate PPE (Respirator, Chem-Suit, Gloves) B->C D Increase Ventilation (Ensure Fume Hood is Max) C->D E Contain Spill with Inert Absorbent Material (Sand, Vermiculite) D->E F Carefully Collect Material into a Labeled, Sealable Container E->F G Decontaminate Area with Appropriate Solvent F->G H Dispose of Waste as Hazardous Material G->H

Caption: Step-by-step protocol for responding to a chemical spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[3][10]

  • Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the fire.

  • Specific Hazards: Vapors are combustible and may form explosive mixtures with air.[5][6] Fire may produce irritating or toxic gases, including carbon oxides and silicon oxides.[5]

  • Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[10]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[18] Always seek medical attention after any exposure.

Table 3: First Aid Protocols

Exposure Route Protocol
Inhalation Move the victim to fresh air immediately.[10][19] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[17]
Skin Contact Immediately remove all contaminated clothing.[2] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[20] Seek immediate medical attention, especially if irritation or burns develop.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][20] Remove contact lenses if present and easy to do.[2][3] Continue rinsing and seek immediate medical attention from an ophthalmologist.[2]

| Ingestion | Do NOT induce vomiting.[19] Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[10] |

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

  • Waste Classification: 3-hydroxypropyltriethylsilane and any materials contaminated with it should be treated as hazardous waste.

  • Disposal Method: Disposal must be carried out by a licensed waste disposal company in accordance with all applicable federal, state, and local regulations.[3] Do not dispose of via drains or into the environment.[7][8][16]

  • Containers: Contaminated containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.

References

  • Safety Data Sheet: 3-Aminopropyltriethoxysilane. Orbit Science.
  • Triethoxypropylsilane - Safety D
  • 3-CHLOROPROPYLTRIMETHOXYSILANE Safety D
  • (3-Glycidoxypropyl)
  • SAFETY D
  • Safety Data Sheet: (3-Chloropropyl)trimethoxysilane. Chemos GmbH & Co.KG.
  • Trimethoxy(3,3,3-trifluoropropyl)
  • (3-Bromopropyl)
  • 3-Aminopropyltriethoxysilane Safety D
  • SAFETY D
  • Benzene - Safety D
  • Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US.
  • SAFETY D
  • (3-Aminopropyl)
  • Safety Data Sheet Product Identifier: SILANE. Cloudfront.net.
  • First Aid Procedures for Chemical Hazards. NIOSH - CDC.
  • SAFETY D
  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
  • Do Safety Data Sheets Include First-Aid Measures? - Chemistry For Everyone. YouTube.
  • hsp 307 appendix 2: minimum protective clothing required for possible chemical contact1. shdow.org.
  • Benzene CAS No 71-43-2 MATERIAL SAFETY D
  • MATERIAL SAFETY D

Sources

The Strategic Utility of Triethylsilyl (TES) Functionalized Alcohol Building Blocks in Complex Synthesis

[1][2]

Executive Summary

In the architecture of complex organic synthesis, the Triethylsilyl (TES) group occupies a critical "Goldilocks" zone—significantly more stable than the labile trimethylsilyl (TMS) group yet sufficiently distinct from the robust tert-butyldimethylsilyl (TBS) group to allow for precise orthogonal deprotection. This guide provides a technical deep-dive into the deployment of TES-functionalized building blocks, focusing on their kinetic stability profiles, installation methodologies, and their pivotal role in distinguishing chemically similar hydroxyl groups during late-stage drug development and natural product synthesis.

The Strategic Value of the Triethylsilyl Moiety

The selection of a silyl protecting group is rarely arbitrary; it is a calculated decision based on steric bulk and electronic stability. The TES group (

Comparative Stability Metrics

The utility of TES is best understood through its relative rate of hydrolysis compared to other common silyl ethers.[1][2]

Table 1: Relative Rates of Hydrolysis (Normalized to TMS = 1)

Silyl GroupAcidic Hydrolysis RateBasic Hydrolysis RateSteric Bulk (Taft

)
TMS (Trimethyl)110.00
TES (Triethyl)64 10–100 -0.6
TBS (t-Butyldimethyl)20,000~20,000-2.4
TIPS (Triisopropyl)700,000100,000-3.8

Data synthesized from Wuts, P. G. M. [1] and comparative kinetic studies.

Key Insight: The ~300-fold stability gap between TES and TBS under acidic conditions is the cornerstone of their orthogonal use. A TES ether can be cleaved by mild acid (e.g., AcOH, dilute HF) while a TBS ether remains intact.

Visualizing the Stability Hierarchy

The following diagram illustrates the "Stability Ladder," guiding the chemist on which group to choose based on the required durability.

StabilityLadderFigure 1: Silyl Ether Stability Hierarchy & The Orthogonal WindowTMSTMS(Too Labile)TESTES(The 'Goldilocks' Zone)TMS->TES Increasing Steric Bulk TBSTBS(Robust Standard)TES->TBS Orthogonal Window TIPSTIPS(Extreme Stability)TBS->TIPS Max Acid Resistance

Synthesis and Installation Protocols

Installation of the TES group is generally governed by the steric environment of the alcohol. While primary alcohols react rapidly, hindered secondary alcohols often require activation of the silylating agent.[3]

Standard Installation (The Corey Protocol)

For primary and unhindered secondary alcohols, the standard imidazole-promoted coupling is sufficient.

  • Reagents: TESCl (1.1 equiv), Imidazole (2.5 equiv), DMF (0.5–1.0 M).

  • Mechanism: Imidazole acts as a nucleophilic catalyst, forming a reactive N-triethylsilylimidazolium species that transfers the silyl group to the alcohol.

High-Reactivity Installation (The Triflate Method)

For sterically encumbered substrates (e.g., tertiary alcohols or axial secondary alcohols), TES-Triflate (TESOTf) is required.

  • Reagents: TESOTf (1.2 equiv), 2,6-Lutidine (2.0 equiv), DCM, 0°C to RT.

  • Causality: 2,6-Lutidine is used instead of imidazole or pyridine to prevent nucleophilic attack on the triflate silicon center by the base itself, while sufficiently neutralizing the triflic acid by-product.

Experimental Protocol: Protection of a Secondary Alcohol

Objective: Selective protection of a C-7 hydroxyl in a taxane derivative.

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Dissolution: Dissolve the substrate (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add Imidazole (170 mg, 2.5 mmol) in one portion.

  • Silylation: Dropwise add Chlorotriethylsilane (TESCl) (185 µL, 1.1 mmol) at 0°C.

  • Monitoring: Warm to RT. Monitor by TLC (typically 1–4 hours). TES ethers usually run significantly higher in R_f than the free alcohol.

  • Workup: Dilute with Et₂O, wash with water (3x) to remove DMF, then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography on silica gel (buffered with 1% Et₃N if the substrate is acid-sensitive).

Stability and Deprotection Dynamics

The power of TES lies in its selective removal.[4] The following workflows demonstrate how to cleave TES in the presence of more robust groups.

Selective Acidic Cleavage (TES vs. TBS)

Reagent: AcOH:THF:H₂O (3:1:1) or Formic Acid/MeOH.[4] Logic: The steric bulk of TBS prevents the protonation of the silyl ether oxygen or the subsequent attack of water/nucleophile under mild conditions.[1] TES, lacking this bulk, hydrolyzes rapidly.

Selective Fluoride Cleavage

While TBAF (Tetra-n-butylammonium fluoride) generally cleaves all silyl ethers, controlling the stoichiometry and temperature (-20°C) or using buffered HF-Pyridine allows for the kinetic differentiation of TES over TBS.

Orthogonal Deprotection Workflow

The diagram below maps the decision tree for selective deprotection in a multi-PG (protecting group) system.

DeprotectionStrategyFigure 2: Orthogonal Deprotection Strategy (TES vs TBS)SubstrateSubstrate:R-OTES + R'-OTBSConditionACondition A:AcOH / THF / H2O(25°C, 2h)Substrate->ConditionA Kinetic Control ConditionBCondition B:TBAF / THF(Reflux)Substrate->ConditionB Thermodynamic Control ResultAProduct A:R-OH + R'-OTBS(Selective TES Cleavage)ConditionA->ResultAResultBProduct B:R-OH + R'-OH(Global Deprotection)ConditionB->ResultB

Applications in Complex Molecule Synthesis

The TES group is ubiquitous in the synthesis of polyketides and taxanes.

Case Study: The Taxol Total Synthesis

In the semi-synthesis and total synthesis of Paclitaxel (Taxol), the C-7 hydroxyl group is a secondary alcohol that is more reactive than the tertiary C-1 hydroxyl but distinct from the C-2 benzoate.

  • Challenge: The C-7 position must be protected during the acylation of the C-13 side chain.

  • Solution: TES is installed at C-7. It is stable enough to survive the formation of the oxetane ring and side-chain attachment but is removed at the very end of the synthesis using dilute HF-Pyridine, leaving the sensitive ester linkages intact [2].

Troubleshooting & Optimization

Issue 1: Silyl Migration

  • Symptom: In 1,2- or 1,3-diols, the TES group may migrate from a secondary to a primary position under basic conditions.

  • Fix: Avoid strong bases (e.g., NaH) after protection. Use non-basic workups or switch to the bulkier TIPS if migration persists.

Issue 2: Instability on Silica Gel

  • Symptom: Loss of TES group during column chromatography.

  • Fix: Silica gel is slightly acidic. Pre-treat the column with 1% Triethylamine (Et₃N) in the eluent to neutralize active sites.

Issue 3: Incomplete Deprotection

  • Symptom: TES remains while trying to spare a TBS group.

  • Fix: Switch from AcOH to the Formic Acid Protocol : 5–10% HCOOH in MeOH. This system has been shown to be highly selective for TES cleavage in the presence of TBS [3].

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.

  • Nicolaou, K. C., et al. (1994). "Total synthesis of taxol." Nature, 367, 630–634.

  • Rawal, R. K., et al. (2005). "Chemoselective Deprotection of Triethylsilyl Ethers." Nucleosides, Nucleotides and Nucleic Acids, 24(3), 193–198.

  • Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191.

Methodological & Application

Application Note & Protocol: Synthesis of Hydroxyl-Terminated Telechelic Oligomers via Anionic Polymerization Using a Silyl-Protected Initiator

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in advanced polymer synthesis.

Guiding Principle: Precision in Polymer Architecture

Telechelic polymers, which are macromolecules featuring reactive functional groups at both ends of their chains, are indispensable building blocks in materials science and biomedicine.[1][2] They serve as precursors for creating complex architectures like block copolymers, polymer networks, and chain-extended materials.[1][3] The defining characteristic of a high-quality telechelic oligomer is its precisely controlled functionality; for a difunctional telechelic, the number-average functionality should ideally be 2.0.[2] This level of precision is paramount for stoichiometric end-linking reactions and is best achieved through living polymerization techniques.[4]

Living anionic polymerization stands out as a superior method for producing model polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled end-group functionality.[4][5] However, this technique is notoriously sensitive to protic impurities and reactive functional groups. To synthesize hydroxyl-terminated (HO-terminated) telechelics, a common and highly useful class of prepolymers, the hydroxyl group must be masked during the polymerization process. This is because the highly basic organolithium initiators and propagating carbanionic chain ends would be instantly quenched by an unprotected alcohol.

This guide details the use of 3-(triethylsilyl)-1-propanol as a precursor to a protected functional initiator for the synthesis of α,ω-dihydroxy telechelic oligomers. The triethylsilyl (TES) group serves as a robust protecting group that is stable under the strongly basic conditions of anionic polymerization but can be selectively and efficiently removed post-polymerization to unveil the desired hydroxyl functionality.

The Strategic Role of 3-(Triethylsilyl)-1-Propanol in Living Polymerization

The core strategy revolves around converting 3-(triethylsilyl)-1-propanol into an active organolithium initiator, 3-(triethylsilyl)oxy-1-propyllithium . This is typically achieved in situ via deprotonation of the corresponding alkyl halide precursor or, more directly, through reaction with a strong base. This functional initiator then initiates the polymerization of a chosen monomer (e.g., styrene, butadiene, isoprene).

Causality Behind Experimental Choices:

  • Why a Silyl Protecting Group? Silyl ethers are ideal for protecting alcohols in anionic polymerization due to their high stability in non-polar, aprotic solvents and their inertness towards strong bases and nucleophiles like organolithium compounds.[6]

  • Why Triethylsilyl (TES) vs. Other Silyl Groups? The choice of silyl group dictates the deprotection conditions. The TES group is more labile to acidic conditions than the more common tert-butyldimethylsilyl (TBDMS) group, allowing for selective deprotection under milder conditions.[7][8] This can be crucial if other acid-sensitive groups are present in the polymer.

  • Why Anionic Polymerization? This method provides unparalleled control over the polymerization process. Since termination and chain transfer reactions are virtually absent, each initiator molecule generates one polymer chain.[9] This directly allows for:

    • Predictable Molecular Weight (Mₙ): Mₙ is determined by the stoichiometric ratio of monomer to initiator.[9]

    • Low Polydispersity (PDI): All chains grow simultaneously, leading to a very narrow molecular weight distribution, typically with PDI < 1.1.

    • Controlled End-Functionality: The initiator introduces the protected hydroxyl group at the α-terminus. The living carbanionic chain end at the ω-terminus can then be reacted with a specific terminating agent, such as ethylene oxide, to introduce a second hydroxyl group.[10][11]

Overall Synthetic Workflow

The synthesis follows a logical progression from initiator formation to the final, purified telechelic oligomer. Each step is critical for maintaining the "living" nature of the polymerization and achieving the target molecular architecture.

G cluster_0 Preparation Phase cluster_1 Polymerization Phase cluster_2 Post-Polymerization Phase cluster_3 Validation Phase A Initiator Precursor (3-(Triethylsilyl)-1-propanol derivatization) C In-situ Initiator Activation (e.g., with n-BuLi) A->C B Solvent & Monomer Purification (Anhydrous) D Living Anionic Polymerization B->D C->D Initiation E End-Capping (e.g., with Ethylene Oxide) D->E Propagation F Polymer Quenching & Isolation E->F Termination G Silyl Group Deprotection (Acidic Hydrolysis) F->G H Final Purification G->H I Characterization (NMR, SEC, FTIR) H->I

Caption: High-level workflow for telechelic oligomer synthesis.

Detailed Application Protocols

Safety Precaution: All procedures involving organolithium reagents must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques. Organolithium reagents are pyrophoric and react violently with water. Solvents must be rigorously dried and deoxygenated.

Protocol 1: Synthesis of α,ω-Dihydroxy Telechelic Poly(styrene)

This protocol details the synthesis of a hydroxyl-terminated polystyrene with a target molecular weight of 5,000 g/mol .

Materials & Reagents:

Reagent/MaterialPurity/GradeSupplier ExampleNotes
3-(Triethylsilyl)oxy-1-propyl bromide98%Sigma-AldrichInitiator precursor. Synthesized from 3-(triethylsilyl)-1-propanol.
sec-Butyllithium (s-BuLi)~1.4 M in cyclohexaneSigma-AldrichTitrate before use to determine exact concentration.
Styrene≥99%, contains inhibitorSigma-AldrichInhibitor must be removed before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichDry further over Na/benzophenone ketyl radical anion.
Ethylene Oxide≥99.5%Sigma-AldrichPurify by condensing over CaH₂ at low temperature.
Methanol (MeOH)AnhydrousFisher ScientificFor quenching.
Hydrochloric Acid (HCl)2 M in diethyl etherSigma-AldrichFor deprotection.
Dichloromethane (DCM)HPLC GradeFisher ScientificFor polymer precipitation.
Calcium Hydride (CaH₂)Reagent grade, 95%Sigma-AldrichFor drying monomer.
Di-n-butylmagnesium ((Bu)₂Mg)1.0 M in heptaneSigma-AldrichFor purifying monomer.

Experimental Procedure:

  • Monomer Purification:

    • Wash styrene (50 mL) three times with 10% NaOH solution to remove the inhibitor, followed by washing with deionized water until neutral.

    • Dry the styrene over anhydrous MgSO₄, filter, and stir over powdered CaH₂ overnight under an inert atmosphere.

    • For final purification, vacuum distill the styrene from a small amount of (Bu)₂Mg solution. The purified monomer should be used immediately.

  • Initiator Synthesis (In-situ):

    • In a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, add 150 mL of freshly distilled anhydrous THF.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add 3-(triethylsilyl)oxy-1-propyl bromide (0.51 g, 2.0 mmol).

    • Slowly add s-BuLi (2.9 mL of a 1.4 M solution, 4.0 mmol) dropwise via syringe. The solution may change color. This lithium-halogen exchange reaction forms the active initiator, 3-(triethylsilyl)oxy-1-propyllithium. Stir for 1 hour at -78 °C.

  • Polymerization:

    • To the initiator solution at -78 °C, rapidly add the purified styrene monomer (10.4 g, 100 mmol) via a pre-chilled syringe.

    • A deep red-orange color, characteristic of the polystyryl anion, should appear immediately.

    • Allow the polymerization to proceed for 2 hours at -78 °C with vigorous stirring.

  • End-Capping with Ethylene Oxide:

    • Purge a separate, cooled syringe with argon and draw up an excess of purified, liquefied ethylene oxide (~5 mL, ~100 mmol).

    • Inject the ethylene oxide rapidly into the polymerization mixture. The characteristic color of the polystyryl anion will fade within minutes.

    • Allow the reaction to stir for an additional 1 hour at -78 °C, then warm to room temperature overnight.

  • Quenching and Isolation:

    • Quench the reaction by adding 10 mL of degassed anhydrous methanol.

    • Concentrate the polymer solution using a rotary evaporator.

    • Precipitate the crude silyl-protected polymer by pouring the concentrated solution into a large excess of methanol (~800 mL) with vigorous stirring.

    • Collect the white polymer by filtration and dry under vacuum at 40 °C.

  • Deprotection of the TES Group:

    • Dissolve the dried polymer (~10 g) in 100 mL of THF.

    • Add 10 mL of 2 M HCl in diethyl ether.

    • Stir the solution at room temperature for 4 hours. Monitor the deprotection by TLC or FTIR (disappearance of Si-O-C stretch).

    • Neutralize the solution with a small amount of triethylamine.

  • Final Purification:

    • Reprecipitate the final α,ω-dihydroxy telechelic polystyrene into methanol.

    • Filter and dry the polymer under vacuum at 50 °C to a constant weight.

Mechanism of Synthesis

The following diagram illustrates the key chemical transformations involved in the synthesis of α,ω-dihydroxy telechelic polystyrene.

G Anionic Synthesis of Dihydroxy Telechelic Polystyrene Initiator TESO-(CH₂)₃-Li⁺ LivingPolymer TESO-(CH₂)₃-[Styrene]ₙ-Li⁺ Initiator->LivingPolymer + n Monomer (Propagation) Monomer Styrene ProtectedTelechelic TESO-(CH₂)₃-[Styrene]ₙ-(CH₂)₂-O⁻Li⁺ LivingPolymer->ProtectedTelechelic + Terminator (End-capping) Terminator Ethylene Oxide QuenchedProtected TESO-(CH₂)₃-[Styrene]ₙ-(CH₂)₂-OH ProtectedTelechelic->QuenchedProtected + MeOH (Quench) FinalProduct HO-(CH₂)₃-[Styrene]ₙ-(CH₂)₂-OH QuenchedProtected->FinalProduct + Deprotection Deprotection H⁺ / H₂O

Caption: Reaction scheme for the synthesis of α,ω-dihydroxy telechelics.

Characterization and Validation

Thorough characterization is essential to validate the successful synthesis of the target telechelic oligomer. The primary goals are to confirm the molecular weight, polydispersity, and end-group functionality.

Size Exclusion Chromatography (SEC/GPC)

SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the polydispersity index (PDI = Mₒ/Mₙ).

  • Trustworthiness Check: A successful living polymerization is indicated by a PDI value very close to 1.0 (typically < 1.1) . A broad or multimodal PDI suggests chain termination or transfer reactions occurred during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for structural confirmation and for calculating the number-average molecular weight and functionality.

  • Structural Confirmation: Identify characteristic peaks for the polymer backbone (e.g., aromatic protons for polystyrene at ~6.3-7.2 ppm) and the end groups (e.g., methylene protons adjacent to the hydroxyl groups, -CH₂-OH, at ~3.6 ppm after deprotection).

  • Functionality (fₙ) Calculation: The degree of end-group functionality can be calculated by comparing the integrated intensity of the end-group protons (I_end) to the integrated intensity of the repeating monomer unit protons (I_repeat).

    • Mₙ (NMR) = [(I_repeat / # protons_repeat) / (I_end / # protons_end)] * M_monomer + M_end_groups

    • A calculated functionality close to 2.0 confirms the synthesis of a difunctional telechelic.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is useful for monitoring the deprotection step.

  • Before Deprotection: Look for the characteristic Si-O-C stretching vibrations around 1080-1100 cm⁻¹.

  • After Deprotection: Confirm the disappearance of the Si-O-C peak and the appearance of a broad O-H stretching band around 3200-3500 cm⁻¹.

Example Data Summary
PropertyTarget ValueTypical Experimental ResultValidation Method
Mₙ ( g/mol )5,0004,900 - 5,200SEC, ¹H NMR
PDI (Mₒ/Mₙ)< 1.11.05 - 1.08SEC
Functionality (fₙ)2.01.95 - 2.0¹H NMR
Deprotection Efficiency>99%ConfirmedFTIR, ¹H NMR

Concluding Remarks for the Researcher

The use of 3-(triethylsilyl)-1-propanol as an initiator precursor in living anionic polymerization is a robust and highly controlled method for synthesizing well-defined, hydroxyl-terminated telechelic oligomers. The success of this protocol hinges on maintaining stringent anhydrous and anaerobic conditions to prevent premature termination of the living polymer chains. The provided protocols and characterization checks form a self-validating system, ensuring that the final product meets the high standards of structural integrity required for subsequent applications in advanced materials development and biomedical engineering.

References

  • Title: Synthesis of Telechelic Polyolefins Source: Polymer Chemistry, 2021 URL: [Link]

  • Title: Synthesis of telechelic polyolefins Source: Polymer Chemistry (RSC Publishing), 2021 URL: [Link]

  • Source: Google Books (Excerpt from "Telechelic Polymers: Synthesis and Applications" by Eric J. Goethals)
  • Title: A novel synthetic strategy for hydroxyl-terminated polybutadiene containing high cis-1,4 contents based on a Ni(ii)-coordinated anionic initiating system Source: RSC Advances, 2019, via PMC URL: [Link]

  • Title: Telechelic sequence-defined oligoamides: their step-economical synthesis, depolymerization and use in polymer networks Source: Chemical Science (RSC Publishing), 2024 URL: [Link]

  • Title: Silyl-Protected Hydroxystyrenes: Living Anionic Polymerization at Room Temperature and Selective Desilylation Source: Journal of Polymer Science Part A: Polymer Chemistry, 2000 URL: [Link]

  • Title: Chemoselective Deprotection of Triethylsilyl Ethers Source: Molecules, 2011, via PMC URL: [Link]

  • Title: "Telechelic Polymers" Source: Encyclopedia of Polymer Science and Technology, 2002 URL: [Link]

  • Title: Preparation of Hydroxyl-Terminated Polybutadiene with High Cis-1,4 Content Source: ResearchGate, 2018 URL: [Link]

  • Title: Deprotection of Silyl Ethers Source: Gelest Technical Library URL: [Link]

  • Title: NMR Characterization of Monomeric and Oligomeric Conformations of Human Calcitonin and Its Interaction with EGCG Source: International Journal of Molecular Sciences, 2016, via PMC URL: [Link]

  • Title: Green polymer chemistry: Synthesis of symmetric and asymmetric telechelic ethylene glycol oligomers Source: ResearchGate, 2015 URL: [Link]

  • Title: SYNTHESIS AND CHARACTERISATION OF HYDROXY-TERMINATED POLYBUTADIENES Source: Defense Technical Information Center (DTIC), 1968 URL: [Link]

  • Title: Trimethylsilyl Triflate as Initiator for the Cationic Polymerization of Heterocyclics and Alkenes Source: Defense Technical Information Center (DTIC), 1989 URL: [Link]

  • Title: Anionic Polymerization Source: Semantic Scholar URL: [Link]

  • Title: Selective Deprotection of Silyl Ethers Source: ResearchGate, 2012 URL: [Link]

  • Title: Novel thermal initiator systems for radical induced cationic frontal polymerization Source: Polymer Chemistry (RSC Publishing), 2024 URL: [Link]

  • Title: Anionic Polymerization Source: ResearchGate, 2001 URL: [Link]

  • Title: Synthesis and characterization of hydroxyl-terminated polybutadiene modified low temperature adaptive self-matting waterborne polyurethane Source: RSC Publishing, 2023 URL: [Link]

  • Title: Structures and Interactions in Polymer Systems Characterized by NMR Methods Source: Bentham Open Archives, 2010 URL: [Link]

  • Title: Selective deprotection of trialkylsilyl ethers using fluorosilicic acid Source: The Journal of Organic Chemistry, 1992 URL: [Link]

  • Title: Chemoselective deprotection of triethylsilyl ethers Source: PubMed, 2011 URL: [Link]

  • Title: Characterization of polymers by NMR Source: Course Material, GCH 6101 URL: [Link]

  • Title: Silyl ester initiators for ring opening polymerization of cyclosiloxanes Source: Google Patents URL
  • Title: Living Anionic Polymerization Source: Encyclopedia MDPI, 2022 URL: [Link]

  • Title: Synthesis and Properties of Star-Shaped Hydroxyl-Terminated Polybutadiene via RAFT Polymerization Source: ACS Omega, 2020 URL: [Link]

  • Title: Determination of the structures of symmetric protein oligomers from NMR chemical shifts and residual dipolar couplings Source: PubMed, 2011 URL: [Link]

  • Title: Living Anionic Polymerization Source: Chemistry LibreTexts, 2021 URL: [Link]

Sources

Application Note: Using 3-(Triethylsilyl)-1-propanol as a Polymer End-Capping Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for using 3-(triethylsilyl)-1-propanol (TES-PrOH) as a terminal end-capping agent for step-growth polymers (polyurethanes, polyesters, polyamides). Unlike its trimethylsilyl (TMS) analogues, the triethylsilyl (TES) moiety offers superior hydrolytic stability and enhanced lipophilicity, making it an ideal candidate for modifying surface energy, improving solubility in non-polar solvents, and preventing "unzipping" depolymerization mechanisms.

Key Chemical Profile[1][2][3][4][5][6]
  • Compound: 3-(Triethylsilyl)-1-propanol[1]

  • CAS Registry Number: 2290-36-0 (Verify specific isomer availability; often custom synthesized or sourced as specialty silane).

  • Formula:

    
    
    
  • Functionality: Primary Hydroxyl (

    
    ) + Bulky Silyl Tail.
    
  • Key Advantage: The ethyl substituents on silicon provide steric bulk that retards hydrolysis 10-100x more effectively than trimethylsilyl groups, ensuring long-term polymer stability in humid environments.

Mechanistic Rationale

The utility of TES-PrOH lies in its bifunctional nature:

  • The Nucleophilic Head (

    
    ):  A primary alcohol that reacts quantitatively with electrophilic polymer termini (Isocyanates, Acid Chlorides, Activated Carboxylic Acids).
    
  • The Shielding Tail (

    
    ):  Once attached, the TES group acts as a "molecular umbrella," lowering the surface energy of the polymer film and providing steric protection to the linkage.
    
Reaction Scheme: Polyurethane End-Capping

The most common application is quenching isocyanate-terminated prepolymers.

ReactionScheme Polymer Prepolymer-N=C=O (Reactive Terminus) Transition Nucleophilic Attack (Catalyzed by Sn/Bi) Polymer->Transition Capper HO-(CH2)3-SiEt3 (3-(Triethylsilyl)-1-propanol) Capper->Transition Product Polymer-NH-CO-O-(CH2)3-SiEt3 (TES-Capped Polymer) Transition->Product Urethane Bond Formation

Figure 1: Reaction pathway for end-capping an isocyanate-terminated polymer with TES-PrOH.

Experimental Protocols

Protocol A: End-Capping Isocyanate-Terminated Polyurethanes

Objective: To terminate a living polyurethane chain, preventing further MW growth and introducing a silyl surface modifier.

Materials
  • Prepolymer Solution: Isocyanate-terminated PU in anhydrous DMF or Toluene (10-20 wt%).

  • Capping Agent: 3-(Triethylsilyl)-1-propanol (dried over 3Å molecular sieves).

  • Catalyst: Dibutyltin Dilaurate (DBTDL) or Bismuth Neodecanoate (0.1 mol% relative to NCO).

  • Solvent: Anhydrous Toluene or THF.

Step-by-Step Methodology
  • NCO Titration (Critical):

    • Determine the exact residual isocyanate content (%NCO) of your prepolymer using the ASTM D2572 (di-n-butylamine back-titration) method.

    • Why? You must add a stoichiometric excess of the alcohol to ensure 100% capping.

  • Stoichiometric Calculation:

    • Calculate the moles of NCO groups in the reactor.

    • Add 1.1 to 1.2 equivalents of TES-PrOH per equivalent of NCO.

    • Note: The slight excess drives the reaction to completion and accounts for trace moisture.

  • Reaction Setup:

    • Heat the prepolymer solution to 60°C under a nitrogen blanket.

    • Add the calculated amount of TES-PrOH slowly via syringe.

    • Add the catalyst (DBTDL) as a dilute solution.

  • Incubation:

    • Maintain temperature at 60-70°C for 4–6 hours .

    • Monitoring: Monitor the disappearance of the Isocyanate peak (

      
      ) via FTIR.
      
  • Purification:

    • Precipitate the polymer into cold methanol (TES-PrOH is soluble in methanol, so excess reagent will wash away).

    • Filter and vacuum dry at 40°C.[2]

Protocol B: End-Capping Carboxylic Acid-Terminated Polyesters (e.g., PLA, PLGA)

Objective: To esterify the terminal acid group using Steglich Esterification.

Materials
  • Polymer: COOH-terminated Polyester.

  • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the polymer in dry DCM (concentration ~100 mg/mL).

    • Add 2.0 equivalents of TES-PrOH relative to the polymer's acid number.

  • Activation:

    • Cool the reaction vessel to 0°C.

    • Add 1.5 equivalents of DCC and 0.1 equivalents of DMAP.

  • Reaction:

    • Allow the reaction to warm to room temperature naturally.

    • Stir for 12–24 hours . Urea precipitate (DCU) will form as a byproduct.

  • Work-up:

    • Filter off the insoluble DCU urea.

    • Concentrate the filtrate.[2]

    • Precipitate into cold diethyl ether or hexane (depending on polymer solubility) to remove unreacted TES-PrOH and catalyst residues.

Characterization & Validation

To confirm successful end-capping, rely on NMR spectroscopy. The triethylsilyl group provides distinct, high-field signals that are easily integrated against the polymer backbone.

Quantitative Data Summary (Expected Signals)
NucleusChemical Shift (

ppm)
MultiplicityAssignment

NMR

Quartet

(Ethyl methylene)

NMR

Triplet

(Ethyl methyl)

NMR

Triplet

(Linker methylene)

NMR

SingletSilicon atom in TES group
Validation Workflow

ValidationWorkflow Sample Purified Polymer Sample FTIR FTIR Analysis (Check for absence of NCO/COOH) Sample->FTIR HNMR 1H NMR Spectroscopy (CDCl3 or DMSO-d6) Sample->HNMR Analysis Integration Analysis FTIR->Analysis HNMR->Analysis Result Calculate Capping Efficiency (Ratio of Ethyl-Si protons to Backbone) Analysis->Result

Figure 2: Analytical workflow to validate the degree of end-capping.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Capping Steric hindrance of the polymer coil.Increase reaction time; switch to a better solvent (e.g., DMF instead of Toluene) to expand the polymer coil.
Low Yield Hydrolysis of TES-PrOH.Ensure all solvents are anhydrous (<50 ppm water). Dry TES-PrOH over molecular sieves before use.
Cloudiness in Product Residual Catalyst/Byproducts.Perform an extra precipitation step. For PU, wash the organic phase with dilute HCl (if polymer stable) to remove amine/tin residues.

References

  • Sigma-Aldrich. 3-(Triethylsilyl)-1-propanol Product Specification. (Search CAS 2290-36-0 or analogue).

  • Otazaghine, B., et al. (2004). Synthesis of Telechelic Oligomers via Atom Transfer Radical Polymerization. Macromolecular Chemistry and Physics.

  • Sola, L., et al. (2013). Surface modifications by polymers for biomolecule conjugation.[3] Methods in Molecular Biology.[3]

  • Organic Syntheses. General Procedures for Isocyanate Reactions.

  • VulcanChem. 1-Propanol, 3-(triethylsilyl)- Physical Properties.

Sources

Application Note: High-Fidelity Oxidation of 3-(Triethylsilyl)-1-propanol to 3-(Triethylsilyl)propanal

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The conversion of 3-(triethylsilyl)-1-propanol to 3-(triethylsilyl)propanal represents a critical transformation in the synthesis of organosilicon building blocks. These aldehydes are pivotal precursors for Peterson olefinations and the construction of complex allylsilanes. However, the presence of the silyl moiety and the inherent reactivity of the aldehyde functionality require a protocol that balances oxidative power with chemoselectivity.

While reagents such as Dess-Martin Periodinane (DMP) or Pyridinium Chlorochromate (PCC) are viable, this guide prioritizes the Swern Oxidation as the "Gold Standard" for this specific substrate. The Swern protocol offers superior control over the reaction temperature, preventing the over-oxidation to carboxylic acid—a common pitfall with silyl-substituted primary alcohols—and avoids the difficult removal of chromium byproducts or iodinane species.

Key Technical Challenges Solved:
  • Over-oxidation: Strict temperature control (-78 °C) ensures the reaction stops at the aldehyde stage.

  • Brook Rearrangement Mitigation: While less prone than

    
    -silyl alcohols, 
    
    
    
    -silyl alcohols can still undergo migration under harsh basic conditions; the mild base (Et
    
    
    N) and low temperature of the Swern protocol mitigate this risk.
  • Purification: The lipophilic triethylsilyl (TES) group allows for efficient separation from polar byproducts via flash chromatography or vacuum distillation.

Reaction Mechanism & Logic

The Swern oxidation operates via an activated dimethyl sulfoxide (DMSO) species. Understanding the mechanism is crucial for troubleshooting.

Mechanistic Pathway (Graphviz Visualization)

SwernMechanism DMSO DMSO ActDMSO Chlorodimethylsulfonium Salt (Active Species) DMSO->ActDMSO Activation (-78°C) OxCl Oxalyl Chloride (COCl)2 OxCl->ActDMSO AlkoxySulf Alkoxysulfonium Intermediate ActDMSO->AlkoxySulf + Alcohol - HCl Alcohol 3-(Triethylsilyl)-1-propanol Alcohol->AlkoxySulf Ylide Sulfur Ylide Transition State AlkoxySulf->Ylide + Et3N (Base) Deprotonation Product 3-(Triethylsilyl)propanal Ylide->Product Intramolecular Elimination Byproducts DMS + CO + CO2 + Et3N·HCl Ylide->Byproducts

Figure 1: Mechanistic flow of the Swern Oxidation. Note the critical role of temperature in stabilizing the Active Species before alcohol addition.

Experimental Protocol: The "Gold Standard" Swern Oxidation

Scale: 10.0 mmol (approx. 1.74 g of substrate) Estimated Yield: 85–92% Time: ~3.5 Hours

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1]AmountDensityRole
3-(Triethylsilyl)-1-propanol 174.361.01.74 g~0.85 g/mLSubstrate
Oxalyl Chloride 126.931.51.28 mL1.455 g/mLActivator
DMSO 78.133.02.13 mL1.10 g/mLOxidant
Triethylamine (Et

N)
101.195.06.97 mL0.726 g/mLBase
Dichloromethane (DCM) 84.93Solvent40 mL1.33 g/mLSolvent
Step-by-Step Methodology
Phase 1: Activation of DMSO (The "Swern Reagent")
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and purge with dry Nitrogen or Argon for 15 minutes.

  • Solvent Charge: Add 30 mL of anhydrous DCM via syringe.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 10 minutes for the solvent to equilibrate.

  • Activator Addition: Add Oxalyl Chloride (1.28 mL) dropwise. Caution: Gas evolution (CO/CO

    
    ) may occur.
    
  • Oxidant Addition: Mix DMSO (2.13 mL) with 2 mL of DCM in a separate vial. Add this solution dropwise to the RBF over 5 minutes.

    • Observation: The mixture may bubble slightly. Stir for 15 minutes at -78 °C to ensure formation of the chlorodimethylsulfonium salt.

Phase 2: Substrate Addition
  • Substrate Prep: Dissolve 3-(triethylsilyl)-1-propanol (1.74 g) in 5 mL of anhydrous DCM.

  • Addition: Add the substrate solution slowly down the side of the flask over 10 minutes.

    • Critical Control Point: Do not let the temperature rise above -60 °C. The intermediate alkoxysulfonium salt is unstable at higher temperatures.

  • Reaction: Stir at -78 °C for 45 minutes. The solution usually remains clear or turns slightly cloudy.

Phase 3: Elimination & Workup
  • Base Addition: Add Triethylamine (6.97 mL) dropwise over 5 minutes.

    • Observation: The reaction mixture will turn into a thick white suspension (Et

      
      N·HCl salts).
      
  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 30–45 minutes.

  • Quench: Once at RT, add 20 mL of saturated NH

    
    Cl solution (or phosphate buffer pH 7) to quench the reaction.
    
    • Note: Phosphate buffer is preferred if the silyl group is suspected to be acid-sensitive, though TES-alkyl bonds are generally robust.

Phase 4: Isolation
  • Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).

  • Wash: Combine organic layers and wash with:

    • 1 x 20 mL 1M HCl (to remove excess Et

      
      N)
      
    • 1 x 20 mL Saturated NaHCO

      
      
      
    • 1 x 20 mL Brine

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    • Caution: The product is an aldehyde.[2][3][4][5][6] Do not heat the water bath above 35 °C to minimize oligomerization or evaporation of the product (though TES adds weight, volatility is still a factor).

Purification & Analytics

Purification Strategy
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (neutralized with 1% Et

      
      N if degradation is observed, though typically standard silica is fine).
      
    • Eluent: 5% to 10% Ethyl Acetate in Hexanes.

    • Rf Value: ~0.4–0.5 (10% EtOAc/Hex). The aldehyde is less polar than the alcohol.

  • Vacuum Distillation (Scale > 5g):

    • Estimated Boiling Point: ~85–95 °C at 0.5 mmHg (Extrapolated from TMS-propanol data).

Quality Control (Self-Validation)
Analytical MethodExpected SignalInterpretation

H NMR (CDCl

)

9.75–9.80 ppm (t, 1H)
Diagnostic aldehyde proton. Must be a clean triplet (

Hz).

H NMR (CDCl

)

0.50–0.60 ppm (q, 6H)
Methylene protons adjacent to Silicon (TES group).
IR Spectroscopy 1720–1730 cm

Strong C=O stretch. Absence of broad O-H stretch (~3400 cm

).
TLC Single spot, UV inactive*Aldehydes may be weakly UV active. Stain with KMnO

(yellow spot) or DNP (orange spot).

Troubleshooting & Optimization

Workflow Logic Diagram

Troubleshooting Start Analyze Crude 1H NMR CheckAldehyde Is Aldehyde Peak (9.8 ppm) Present? Start->CheckAldehyde CheckAlcohol Is Starting Material Present? CheckAldehyde->CheckAlcohol Yes Incomplete Issue: Incomplete Oxidation CheckAldehyde->Incomplete No CheckAcid Is Broad Acid Peak (10-12 ppm) Present? CheckAlcohol->CheckAcid No CheckAlcohol->Incomplete Yes Success Proceed to Purification CheckAcid->Success No OverOx Issue: Over-Oxidation CheckAcid->OverOx Yes Action1 Ensure Oxalyl Chloride is fresh. Old reagent hydrolyzes to HCl. Incomplete->Action1 Action: Increase DMSO/OxCl equivalents or Check Activation Temp Action2 Swern rarely over-oxidizes. If acid found, suspect air leak during warm-up. OverOx->Action2 Action: Ensure Temp < -60°C Check Reagent Dryness

Figure 2: Logical troubleshooting tree based on crude NMR analysis.

Common Pitfalls
  • Stench: The reaction produces Dimethyl Sulfide (DMS).

    • Mitigation: Perform all operations in a well-ventilated fume hood. Treat glassware with bleach (NaOCl) solution immediately after use to oxidize residual DMS to odorless DMSO/sulfone.

  • Low Yield: Often due to "wet" reagents.

    • Validation: Ensure DMSO is dry (store over molecular sieves). Water destroys the active chlorosulfonium species.

  • Product Instability: Silyl aldehydes can be sensitive to oxidation in air.

    • Storage: Store the purified aldehyde under Argon at -20 °C.

Alternative Method: Dess-Martin Periodinane (DMP)

For small-scale reactions (< 100 mg) where setting up a dry-ice bath is cumbersome, DMP is an excellent alternative.

  • Protocol: Suspend DMP (1.2 equiv) in DCM. Add alcohol (1.0 equiv) and NaHCO

    
     (5 equiv)  (to buffer acetic acid byproduct). Stir at RT for 1–2 hours.
    
  • Workup: Quench with 1:1 mixture of Saturated NaHCO

    
     and 10% Na
    
    
    
    S
    
    
    O
    
    
    (to reduce excess iodine).
  • Pros: Room temperature, very mild.

  • Cons: Reagent is more expensive; byproduct removal can sometimes be tricky on larger scales.

References

  • Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660. Link

  • Mancuso, A. J.; Brownfain, D. S.; Swern, D. "Structure of the dimethyl sulfoxide-oxalyl chloride reaction product. Oxidation of heteroaromatic and diverse alcohols to carbonyl compounds." J. Org. Chem.1979 , 44, 4148–4150. Link

  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006. Link

  • BenchChem. "Oxidation of 3-bromo-1-propanol to 3-Bromopropanal: Application Notes." (Analogous primary alcohol oxidation protocols). Link

Sources

hydrosilylation synthesis of 3-(triethylsilyl)-1-propanol from allyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of 3-(triethylsilyl)-1-propanol (CAS: 1911-71-3) from allyl alcohol and triethylsilane. While theoretically a direct hydrosilylation, this transformation presents a critical regioselectivity challenge: the competition between C-silylation (hydrosilylation, desired) and O-silylation (dehydrogenative coupling, undesired).

For drug development and high-purity applications, we recommend the Protected Route (via Trimethylsilyl ether). Although the Direct Route is atom-economical, it frequently yields up to 15-30% O-silylated byproducts (


) and generates hydrogen gas, posing safety and purification risks. This protocol prioritizes the Protected Route to ensure >98% purity and structural fidelity.
Key Chemical Transformation

Mechanistic Insight & Critical Control Points

The Selectivity Bifurcation

The primary failure mode in this synthesis is the interaction of the hydroxyl proton with the hydride-rich silane/catalyst system.

  • Path A (Desired): Chalk-Harrod Mechanism. Oxidative addition of

    
     to Pt(0), followed by olefin coordination and insertion into the Pt-H bond (anti-Markovnikov), and finally reductive elimination.
    
  • Path B (Undesired): Dehydrogenative Silylation. Direct attack of the hydroxyl group on the silane, releasing

    
     and forming the silyl ether (
    
    
    
    ). This preserves the double bond, making the impurity difficult to separate by distillation.
Pathway Visualization

The following diagram illustrates the competing pathways and the strategic intervention (Protection) to force Path A.

ReactionPathways cluster_Direct Direct Route (Risky) cluster_Protected Protected Route (Recommended) Start Allyl Alcohol (CH2=CH-CH2-OH) Direct_Cat Pt(0) Catalyst (Direct Mix) Start->Direct_Cat Protect Step 1: Protection (HMDS/TMSCl) Start->Protect Et3SiH Et3SiH (Triethylsilane) Side_Prod O-Silylation Product (Et3Si-O-Allyl) + H2 Direct_Cat->Side_Prod Major Side Rxn (Dehydrogenative Coupling) Target_Direct Target Product (Low Yield/Purity) Direct_Cat->Target_Direct Minor Path Intermediate TMS-Allyl Ether (CH2=CH-CH2-O-TMS) Protect->Intermediate HydroSil Step 2: Hydrosilylation (Karstedt's Cat, Et3SiH) Intermediate->HydroSil + Et3SiH Silyl_Inter Bis-Silyl Intermediate (Et3Si-(CH2)3-O-TMS) HydroSil->Silyl_Inter Deprotect Step 3: Acid Hydrolysis Silyl_Inter->Deprotect Final_Target 3-(Triethylsilyl)-1-propanol (>98% Purity) Deprotect->Final_Target

Caption: Figure 1. Strategic bifurcation. The Protected Route (Green) eliminates the hydroxyl proton, shutting down the dehydrogenative coupling pathway (Red).

Detailed Experimental Protocol (Protected Route)

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
Allyl Alcohol 1.0SubstrateDry, distilled if yellow.
Hexamethyldisilazane (HMDS) 0.6Protecting AgentAmmonia byproduct is easily vented.
Triethylsilane (

)
1.1Hydrosilylating AgentFresh; check for Si-H activity if old.
Karstedt’s Catalyst 0.05 mol%CatalystPt(0) in divinyltetramethyldisiloxane (~2% Pt in Xylene).
Toluene SolventSolventAnhydrous.
Methanol / HCl ExcessDeprotectionReagent grade.
Step-by-Step Methodology
Step 1: In-Situ Protection[1]
  • Setup: Flame-dried 3-neck round bottom flask (RBF) equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Charge: Add Allyl Alcohol (1.0 equiv) and a catalytic amount of Iodine (

    
    , 0.1 mol%) or Saccharin (catalyst for HMDS silylation).
    
  • Addition: Add HMDS (0.6 equiv) dropwise at room temperature. Note: Ammonia (

    
    ) gas will evolve. Ensure proper venting.
    
  • Reaction: Heat to 60°C for 2 hours. Monitor by TLC or GC until allyl alcohol is consumed.

  • Isolation (Optional but Recommended): Distill the crude TMS-allyl ether (b.p. ~100°C) to remove residual ammonia/salts. Process Tip: For one-pot procedures, rigorous

    
     purging to remove 
    
    
    
    is required before adding Pt catalyst, as amines poison Pt.
Step 2: Hydrosilylation (The Critical Step)
  • Setup: Charge the TMS-allyl ether (from Step 1) into a clean, dry RBF under

    
    . Add anhydrous Toluene (2-3 volumes).
    
  • Catalyst Activation: Add Karstedt’s catalyst (20-50 ppm Pt relative to substrate). Stir for 5 mins.

  • Controlled Addition: Heat solution to 40°C. Add Triethylsilane (

    
    , 1.1 equiv) dropwise via addition funnel.
    
    • Exotherm Alert: The reaction is exothermic. Maintain internal temp <70°C to prevent isomerization.

    • Visual Cue: The solution often turns from slight yellow to clear/amber upon initiation.

  • Completion: After addition, stir at 60°C for 2-4 hours.

  • QC Check: Take an aliquot for

    
    -NMR. Look for the disappearance of vinyl protons (5.8-6.2 ppm).
    
Step 3: Selective Deprotection
  • Hydrolysis: Cool the reaction mixture to Room Temp. Add Methanol (3 volumes) and 1N HCl (trace, or 1% v/v).

  • Selectivity Logic: The

    
     bond (TMS ether) is acid-labile. The 
    
    
    
    bond (Triethylsilyl-propyl) is stable under these conditions.
  • Stir: Stir for 1 hour at RT.

  • Workup: Neutralize with

    
    . Remove Methanol/Toluene under reduced pressure.
    
  • Purification: Vacuum distillation.

    • Target Fraction: 3-(triethylsilyl)-1-propanol.

    • Expected B.P.: ~110-115°C at 10 mmHg (approximate, extrapolate from similar silanes).

Quality Control & Data Analysis

The distinction between the Target (C-silylated) and the Byproduct (O-silylated) is clearly visible in


-NMR.
NMR Interpretation Table ( , 400 MHz)
MoietyTarget: 3-(triethylsilyl)-1-propanolByproduct: Triethyl(allyloxy)silane
Structure


Olefin Region Absent (Clean baseline at 5.0-6.5 ppm)Present (Multiplets at 5.2, 5.9 ppm)

-Protons

3.55 (t, 2H,

)

4.15 (d, 2H,

)
Silyl-CH2

0.50 (m, 2H,

)
Absent (Si attached to Oxygen)
Ethyl Group

0.5-1.0 (Multiplet, 15H)

0.5-1.0 (Multiplet, 15H)
Mass Spectrometry (GC-MS)
  • Target:

    
     peak at m/z 174. Fragment ions at m/z 145 (
    
    
    
    ) and m/z 115 (
    
    
    ).
  • Byproduct:

    
     peak at m/z 172 (2 units lower due to 
    
    
    
    loss).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Vigorous Gas Evolution Dehydrogenative coupling (Reaction with -OH).Ensure Step 1 (Protection) was 100% complete. Dry solvents.[2][3]
Catalyst "Blacking Out" Colloidal Pt formation (catalyst death).Temperature spiked too high (>90°C). Keep temp controlled.
No Reaction (Induction) Catalyst poisoning (N/S/P impurities).Purge amine residues from HMDS step thoroughly. Add fresh catalyst.
Isomerized Product "Beta-elimination" or migration.Use lower temperature; switch to Pt(0)-Octanol complex if Karstedt is too aggressive.

References

  • Marciniec, B. (Ed.). (2009).[4][5] Hydrosilylation: A Comprehensive Review on Recent Advances. Springer.

  • Speier, J. L. , Webster, J. A., & Barnes, G. H. (1957). The Addition of Silicon Hydrides to Olefinic Double Bonds. Journal of the American Chemical Society, 79(4), 974–979.

  • Karstedt, B. D. (1973). Platinum complexes of unsaturated siloxanes and platinum containing organopolysiloxanes.[4] US Patent 3,775,452.

  • Trost, B. M. , & Ball, Z. T. (2005). Markovnikov Alkyne Hydrosilylation Catalyzed by Ruthenium Complexes. Journal of the American Chemical Society, 127(50), 17644–17655. (Reference for selectivity mechanisms).

Sources

Troubleshooting & Optimization

Technical Guide: Purification of 3-(Triethylsilyl)-1-propanol via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Specifications

3-(Triethylsilyl)-1-propanol is a versatile organosilicon building block often synthesized via the hydrosilylation of allyl alcohol with triethylsilane. Achieving pharmaceutical-grade purity (>98%) requires rigorous separation of the linear product from the branched


-isomer, unreacted starting materials, and potential disilylated byproducts.

This guide details the vacuum distillation protocol required to isolate the pure compound while mitigating thermal decomposition and isomerization risks.

Compound Specifications
PropertySpecificationNotes
IUPAC Name 3-(Triethylsilyl)propan-1-ol
CAS Number 2290-36-0 Distinct from trimethyl analogue (2917-47-7)
Molecular Formula

MW: 174.36 g/mol
Boiling Point (Atm) ~224–225 °CDecomposition risk at this temp.[1]
Boiling Point (Vac) 111–112 °C @ 15 mmHg Recommended range.[2]
Density 0.828 g/mLAt 25 °C
Refractive Index

Useful for fraction monitoring.
Appearance Colorless, clear liquid

Experimental Protocol: Vacuum Distillation

Phase 1: Apparatus Setup
  • Flask: Round-bottom flask (max 60% full) with a heavy-duty magnetic stir bar (oval or cross-shaped) to prevent bumping.

  • Column: A 15–20 cm Vigreux column is sufficient for removing starting materials. If

    
    -isomer content is high (>5%), use a spinning band column  or a packed column (glass helices) for higher theoretical plates.
    
  • Head: Short-path distillation head with an integrated thermometer adapter.

  • Condenser: Water-cooled (

    
    ).
    
  • Receiver: Multi-cow (pig) adapter with at least 3 receiving flasks.

  • Vacuum: High-vacuum pump capable of stable pressure < 1 mmHg, with a manometer and bleed valve for regulation.

Phase 2: Distillation Procedure
  • Degassing (Atmospheric to 20 mmHg):

    • Begin stirring rapidly.

    • Slowly lower pressure to ~20 mmHg at room temperature to remove dissolved gases and highly volatile solvents (e.g., DCM, THF).

    • Caution: Sudden pressure drops can cause violent foaming.

  • Forerun Collection (Starting Materials):

    • Heat the bath to ~60–80 °C.

    • Collect the volatile fraction containing unreacted allyl alcohol (BP 97 °C atm) and triethylsilane (BP 107 °C atm).

    • Indicator: Distillation temperature will be low (< 50 °C @ 15 mmHg).

  • Main Fraction (Product Isolation):

    • Increase bath temperature to ~140–150 °C.

    • Stabilize pressure at 15 mmHg .

    • Collect the fraction boiling at 111–112 °C .

    • Note: If using a stronger vacuum (e.g., 1 mmHg), expect the boiling point to drop to ~70–80 °C . Use a nomograph to adjust accordingly.

  • Residue (High Boilers):

    • Stop collection when the head temperature drops or pot residue becomes viscous/dark (potential disilylated ethers).

Troubleshooting Guide (Q&A)

Q1: The boiling point is fluctuating wildly. What is happening?

  • Cause: This usually indicates pressure instability or "bumping."

  • Solution:

    • Ensure your system is leak-tight; grease all joints properly.

    • Use a manostat to actively regulate pressure.

    • Increase stirring speed or use a capillary air bleed (ebulliator) if not using a magnetic stirrer.

Q2: I see two spots on TLC/GC that are very close together. Is my distillation failing?

  • Cause: You likely have the

    
    -isomer  (2-(triethylsilyl)-1-propanol) co-eluting with your linear 
    
    
    
    -product. This is a common byproduct of hydrosilylation.
  • Solution:

    • Standard distillation cannot easily separate these isomers (

      
      ).
      
    • Action: If purity is critical, perform flash chromatography (Silica, Hexane:EtOAc 9:1) before distillation, or use a high-efficiency spinning band column.

Q3: My product is cloudy after distillation.

  • Cause: Micro-emulsion of water or colloidal silica particles.

  • Solution:

    • Dry the distillate over activated Molecular Sieves (3Å) or anhydrous

      
      .
      
    • Filter through a

      
       PTFE syringe filter.
      

Q4: The pot residue turned into a gel.

  • Cause: Thermal polymerization or formation of siloxanes (Si-O-Si) due to overheating or moisture ingress.

  • Prevention: Do not distill to dryness. Leave ~5 mL of residue. Ensure the apparatus is flame-dried and under inert gas (Ar/

    
    ) before applying vacuum.
    

Frequently Asked Questions (FAQ)

Q: Can I use a rotary evaporator instead of a distillation setup? A: No. A rotary evaporator lacks the fractionation capability to separate the product from the close-boiling starting materials and isomers. It is only suitable for solvent removal.

Q: How should I store the purified 3-(triethylsilyl)-1-propanol? A: Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. The compound is stable but can slowly oxidize or hydrolyze if exposed to moisture and air over long periods.

Q: What is the best method to analyze the purity? A: GC-MS is the gold standard for detecting the


-isomer impurity. 

is also effective; look for the distinct multiplet of the

-methine proton versus the clean triplets of the linear propyl chain.

Process Visualization

The following diagram illustrates the logical workflow and decision points for the purification process.

G Start Crude Reaction Mixture (Allyl Alcohol + Et3SiH + Product) Strip Solvent Stripping (Rotovap) Start->Strip VacSetup Vacuum Distillation Setup (Vigreux Column) Strip->VacSetup Forerun Collect Forerun (< 90°C @ 15 mmHg) (Remove Et3SiH, Allyl Alcohol) VacSetup->Forerun Heat to 80°C MainFrac Collect Main Fraction (111-112°C @ 15 mmHg) Forerun->MainFrac Heat to 140°C (Bath) QC Quality Control (GC/NMR) MainFrac->QC IsomerCheck Isomer Purity > 98%? QC->IsomerCheck Final Final Product Store under Argon IsomerCheck->Final Yes Reprocess Reprocess (Spinning Band Distillation or Chromatography) IsomerCheck->Reprocess No (Beta-isomer present)

Figure 1: Purification workflow for 3-(triethylsilyl)-1-propanol, highlighting critical temperature cutoffs and quality control steps.

References

  • Marciniec, B. (Ed.). (1992). Comprehensive Handbook on Hydrosilylation. Pergamon Press.

Sources

Technical Support Center: Purification of 3-(Triethylsilyl)propanol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: TES-PRO-004 Topic: Removal of Triethylsilanol (


) Impurities
Applicable Compounds:  3-(Triethylsilyl)propanol (CAS: 10170-69-1), related 

-silyl alcohols.

Executive Summary & Problem Analysis

The Challenge: Researchers synthesizing 3-(triethylsilyl)propanol (typically via hydroboration-oxidation of allyltriethylsilane) frequently encounter persistent contamination by triethylsilanol (


).

Why this happens:

  • Synthesis Byproduct: The oxidative conditions (

    
    ) required to convert the alkylborane intermediate to the alcohol can partially hydrolyze the silicon center if temperature control is poor, generating 
    
    
    
    .
  • Purification Difficulty: Triethylsilanol is a "sticky" impurity. It possesses a hydroxyl group capable of hydrogen bonding, causing it to co-elute with your product (also a primary alcohol) during silica gel chromatography. Furthermore, silanols often streak or tail on silica, contaminating wide fractions.

The Solution Strategy: We recommend a two-tiered approach based on scale and impurity load. The most robust method involves chemically converting the amphiphilic silanol into a lipophilic siloxane , rendering it easily separable from your polar product.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the optimal purification route for your specific situation.

PurificationStrategy Start Start: Impure 3-(Triethylsilyl)propanol CheckScale Check Scale & Impurity Level Start->CheckScale IsLarge Scale > 10g OR Impurity > 20% CheckScale->IsLarge High Volume IsSmall Scale < 10g OR Final Polish CheckScale->IsSmall Low Volume Distill Method A: Vacuum Distillation (Physical Separation) IsLarge->Distill ChemMod Method B: Acid-Catalyzed Condensation (Chemical Modification) IsSmall->ChemMod CheckPurity QC Check (NMR/TLC) Distill->CheckPurity ChemMod->CheckPurity CheckPurity->ChemMod Fail (Residual Silanol) Success Pure Product CheckPurity->Success Pass

Figure 1: Decision tree for selecting the optimal purification strategy based on reaction scale and impurity concentration.

Method A: Vacuum Distillation (Bulk Removal)

Best for: Large scale (>10 g), high impurity loads.

The Science: Triethylsilanol has a significantly lower boiling point than 3-(triethylsilyl)propanol due to the latter's higher molecular weight and stronger intermolecular hydrogen bonding network.

Physical Data Comparison:

CompoundBoiling Point (Atm)Boiling Point (Reduced Pressure)
Triethylsilanol ~158°C86–87°C @ 33 mmHg
3-(Triethylsilyl)propanol >220°C (est.)110–115°C @ 2 mmHg
Hexaethyldisiloxane ~233°C115°C @ 15 mmHg

Protocol:

  • Setup: Use a short-path distillation head. A Vigreux column is recommended if the impurity level is >15% to prevent entrainment.

  • Pressure: Establish a vacuum of <5 mmHg.

  • Fractions:

    • Fore-run: Collect vapor up to ~90°C. This will contain the triethylsilanol and any residual solvent.

    • Product Fraction: Collect the stable fraction boiling around 110–115°C (at 2 mmHg).

  • Self-Validating Step: Check the refractive index or run a quick TLC of the fore-run. It should show a less polar spot (

    
     higher) than the main fraction.
    

Method B: Acid-Catalyzed Condensation (The "Expert" Fix)

Best for: High purity requirements, removing stubborn traces, or scales <10 g.

The Mechanism: Silanols undergo self-condensation to form siloxanes (disiloxanes) in the presence of acid.



  • Why this works: The product, hexaethyldisiloxane, is non-polar (greasy). Your target molecule, 3-(triethylsilyl)propanol, is polar . This drastic change in polarity makes separation via silica plug filtration trivial.

  • Safety Note: The C-Si bond in your propyl-linked product is chemically robust and will withstand the mild acidic conditions used here.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in Hexanes or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Acid Treatment: Add a catalytic amount of

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH) (approx 1-5 mol%).
    • Alternative: Stirring with 1M HCl for 30 minutes also works but is slower for the biphasic mixture.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Monitoring (Self-Validation):

    • Perform TLC (Eluent: 20% EtOAc in Hexanes).

    • Observation: The silanol spot (usually streaking near

      
       0.3–0.4) should disappear. A new spot (Disiloxane) will appear near the solvent front (
      
      
      
      ).
  • Quench & Wash:

    • Wash the organic layer with saturated

      
       (to remove acid).
      
    • Wash with Brine.

    • Dry over

      
       and concentrate.
      
  • Filtration: Pass the resulting oil through a short pad of silica gel.

    • Flush 1: 100% Hexanes (Elutes the non-polar hexaethyldisiloxane).

    • Flush 2: 30% EtOAc/Hexanes (Elutes your pure 3-(triethylsilyl)propanol).

Troubleshooting & FAQs

Q1: I tried chromatography, but the silanol is "tailing" and contaminating everything. Why? A: Silanols (


) interact strongly with the free hydroxyls on the silica gel surface. This causes peak broadening (tailing).
  • Fix: If you must use a column without Method B, add 1% Triethylamine (

    
    ) to your eluent. However, Method B (condensation) is superior because it removes the silanol functionality entirely.
    

Q2: Will the acid treatment cleave my product's silicon group? A: No. You have a propyl spacer (


). The C-Si bond is generally stable to the mild acidic conditions described.
  • Warning: If your molecule were an allyl silane (

    
    ) or a vinyl silane, acid treatment would be risky (protodesilylation). For the propyl linker, it is safe.
    

Q3: My product smells like camphor/mold. Is it impure? A: Pure 3-(triethylsilyl)propanol has a mild, somewhat earthy alcohol odor. A sharp, acrid smell often indicates residual triethylsilanol or chlorosilane precursors.

Q4: Can I use fluoride (TBAF) to wash it? A: DO NOT use fluoride. Fluoride sources (TBAF, KF) will attack the silicon atom in your product, cleaving the entire triethylsilyl group and leaving you with just propanol (or polymerized side products).

References

  • Boiling Point Data & Physical Properties

    • Triethylsilanol:[1][2][3][4][5][6] Sigma-Aldrich Safety Data Sheet & Catalog.

    • Silanol Condensation: Lickiss, P. D. "The Synthesis and Structure of Organosilanols." Advances in Inorganic Chemistry, Vol 42, 1995.
  • General Organosilicon Handling: Brook, M. A. Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience, 2000. (Standard text for stability of alkyl vs allyl silanes).
  • Synthesis Context (Hydroboration)

    • Brown, H. C., et al. "Hydroboration.[7] 51. Hydroboration-oxidation of allylsilanes." J. Org.[4] Chem. 1980. (Describes the stability of the C-Si bond during oxidation).

Sources

Technical Support Center: Optimizing the Synthesis of 3-(Triethylsilyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(triethylsilyl)-1-propanol. This resource is designed for researchers, chemists, and process development professionals to address common challenges and optimize reaction yields. The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, grounded in established chemical principles and field-proven insights.

Introduction to the Synthesis

The synthesis of 3-(triethylsilyl)-1-propanol is most commonly achieved via the platinum-catalyzed hydrosilylation of allyl alcohol with triethylsilane. This reaction forms a stable C-Si bond and is a cornerstone of organosilicon chemistry. While seemingly straightforward, achieving high yields and purity requires careful control over reaction parameters to mitigate side reactions and ensure complete conversion. This guide will walk you through the critical aspects of this synthesis, from catalyst selection to final product purification.

Troubleshooting and Frequently Asked Questions (FAQs)

Section 1: Reaction Kinetics and Low Conversion
Q1: My hydrosilylation reaction is stalling or showing low conversion of starting materials. What are the likely causes?

Low conversion is a frequent issue stemming from several potential factors, primarily related to catalyst activity and reactant integrity.

  • Catalyst Inactivation: Platinum catalysts are highly susceptible to poisoning. Trace impurities in your reactants or solvent, such as sulfur, amines, or phosphines, can irreversibly bind to the platinum center and inhibit its catalytic activity. Furthermore, exposure to air and moisture can lead to the formation of inactive platinum oxides or hydrolysis of the silane.

  • Insufficient Catalyst Loading: While typically used in ppm concentrations, the catalyst loading might be too low for the scale of your reaction or the purity of your reagents. It is often beneficial to start with a slightly higher catalyst loading and optimize downwards.

  • Sub-optimal Temperature: Hydrosilylation reactions have an optimal temperature window. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions. The reaction is often initiated at room temperature and may require gentle heating to 40-60°C to drive to completion.

  • Poor Reagent Quality: The purity of both allyl alcohol and triethylsilane is critical. Allyl alcohol can contain water or other impurities from its manufacturing process. Triethylsilane can degrade upon storage, especially if exposed to moisture. It is highly recommended to use freshly distilled reactants and anhydrous solvents.[1]

Section 2: Side Products and Selectivity Issues
Q2: I'm observing significant byproducts in my reaction mixture by GC-MS and NMR. What are these impurities and how can I prevent their formation?

The primary challenge in this synthesis is controlling selectivity between C-hydrosilylation (the desired reaction) and O-silylation (a major side reaction).

  • O-Silylation (Dehydrocondensation): The most common byproduct is triethyl(allyloxy)silane, formed by the reaction of triethylsilane with the hydroxyl group of allyl alcohol. This dehydrocondensation reaction is competitive with the desired hydrosilylation.[2][3] To minimize this, ensure a highly active hydrosilylation catalyst is used and maintain a moderate reaction temperature. Some catalyst systems show higher selectivity for C-hydrosilylation over O-silylation.[3]

  • Alkene Isomerization: The platinum catalyst can also promote the isomerization of allyl alcohol to propionaldehyde. The aldehyde can then undergo further reactions, leading to a complex mixture of byproducts. Using a catalyst with low isomerization activity is crucial.

  • Reduction of Allyl Alcohol: Although less common, triethylsilane can act as a reducing agent, particularly under harsh conditions or in the presence of certain Lewis or Brønsted acids, potentially reducing the allyl alcohol to propanol.[4]

The relationship between the main and side reactions is illustrated below.

Reactants Allyl Alcohol + Triethylsilane Catalyst Platinum Catalyst (e.g., Karstedt's) Reactants->Catalyst MainProduct 3-(triethylsilyl)-1-propanol (Desired Product, γ-adduct) Catalyst->MainProduct C-Hydrosilylation (Anti-Markovnikov) SideProduct1 Triethyl(allyloxy)silane (O-Silylation Product) Catalyst->SideProduct1 O-Silylation (Dehydrocondensation) SideProduct2 Propionaldehyde (Isomerization Product) Catalyst->SideProduct2 Isomerization SideProduct3 Isopropenyl(triethyl)silane (β-adduct, minor) Catalyst->SideProduct3 C-Hydrosilylation (Markovnikov)

Caption: Main reaction pathway and common side reactions.

Section 3: Catalyst and Reagent Handling
Q3: Which catalyst provides the best performance for this reaction?

Several transition-metal catalysts can be used, but platinum-based catalysts are the most common for industrial and laboratory synthesis.[5]

CatalystCommon NameAdvantagesDisadvantages
Pt₂(dvs)₃Karstedt's CatalystHigh activity at low temperatures, good solubility.[6]Can promote side reactions if not used under optimal conditions.
H₂PtCl₆Speier's CatalystCost-effective, robust.[6]Often requires higher temperatures or an induction period.
[RhCl(dppbzF)]₂Rhodium-basedHigh selectivity and efficiency, low byproduct formation.[7][8]Higher cost compared to platinum catalysts.

For most applications, Karstedt's catalyst offers an excellent balance of high activity and commercial availability, making it a preferred choice.[2][3]

Section 4: Purification and Analysis
Q4: What is the most effective method for purifying the final product?

Purifying 3-(triethylsilyl)-1-propanol from unreacted starting materials and byproducts is critical for obtaining a high-purity final product.

  • Vacuum Distillation: This is the most effective method for large-scale purification. The significant difference in boiling points between the product and starting materials allows for efficient separation. It is crucial to perform this under reduced pressure to prevent thermal decomposition of the product.

  • Column Chromatography: For smaller, lab-scale syntheses, silica gel chromatography can be effective. However, unreacted triethylsilane can be difficult to separate from the product due to their similar polarities.[9] A gradient elution using a mixture of hexane and ethyl acetate is typically employed.

  • Work-up Procedure: Before distillation or chromatography, a simple aqueous work-up can help remove some impurities. However, care must be taken as the product has some water solubility, and acidic or basic conditions can cause decomposition.[10]

Table of Physical Properties:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Allyl Alcohol58.08970.854
Triethylsilane116.281070.730
3-(triethylsilyl)-1-propanol 174.36 111-112 (at 15 mmHg) [10]0.832 [10]
Triethyl(allyloxy)silane172.35~160 (estimated)~0.810 (estimated)
Q5: How can I confirm the structure and purity of my 3-(triethylsilyl)-1-propanol?

Standard analytical techniques are used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The expected chemical shifts for the product are well-documented.[10]

    • ¹H NMR (CDCl₃): δ 0.58 (q, 6H, Si-CH₂ ), 1.22 (t, 9H, Si-CH₂-CH₃ ), 1.65 (m, 2H, CH₂ ), 3.63 (t, 2H, CH₂ -OH).[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile byproducts. The retention times will clearly separate the product from starting materials and side products.

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (~3300 cm⁻¹) and the absence of a C=C stretch (~1640 cm⁻¹) confirm the reaction of the double bond and the retention of the alcohol functionality.

Recommended Experimental Protocol

This protocol is a general guideline for a lab-scale synthesis. Optimization may be required based on your specific equipment and reagent quality.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 1. Add anhydrous toluene and allyl alcohol to a dry, inert flask. p2 2. Add Karstedt's catalyst solution (e.g., 10-20 ppm Pt). p1->p2 r1 3. Begin slow, dropwise addition of triethylsilane. p2->r1 r2 4. Monitor reaction via exotherm. Maintain temp < 40°C with cooling. r1->r2 r3 5. After addition, stir at RT or gently heat (40-50°C) to completion. r2->r3 r4 6. Monitor progress by GC or TLC until allyl alcohol is consumed. r3->r4 w1 7. Cool to RT. Remove solvent under reduced pressure. r4->w1 w2 8. Perform vacuum distillation of the crude residue. w1->w2 w3 9. Collect the fraction boiling at ~111-112°C / 15 mmHg. w2->w3 a1 10. Characterize pure product by NMR, GC-MS, and IR. w3->a1

Caption: Experimental workflow for the synthesis of 3-(triethylsilyl)-1-propanol.

Step-by-Step Methodology
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a condenser under a nitrogen atmosphere, add freshly distilled allyl alcohol (1.0 equiv) and anhydrous toluene.

  • Catalyst Addition: Add Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), typically a 2% solution in xylene, to achieve a platinum concentration of 10-20 ppm relative to the allyl alcohol.

  • Silane Addition: Add triethylsilane (1.05-1.1 equiv) to the dropping funnel. Begin a slow, dropwise addition to the stirred solution. An exotherm is expected.

  • Temperature Control: Maintain the internal reaction temperature below 40°C during the addition using a water bath for cooling if necessary. A runaway exotherm can lead to increased side product formation.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by GC or TLC. If the reaction stalls, gentle heating to 40-50°C for an additional 1-2 hours may be required.

  • Purification: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the toluene. The resulting crude oil is then purified by vacuum distillation to yield 3-(triethylsilyl)-1-propanol as a colorless liquid.

References

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. Retrieved from [Link]

  • PubMed. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of 3-(Trimethylsilyl)propynamides. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis propanol by esterification and reduction reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Scientific Research Publishing. (2000). Zhang, C.R. and Laine, M.J. (2000) Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8 Octa(3-Hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. Journal of the American Chemical Society 122, 6979-6988.. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductions with hydrosilanes. Retrieved from [Link]

  • Reddit. (2024). Removing remaining triphenylsilane in hydrosilylation reaction. Retrieved from [Link]

Sources

Validation & Comparative

GC-MS fragmentation pattern of 3-(triethylsilyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the GC-MS fragmentation pattern of 3-(triethylsilyl)-1-propanol , a critical organosilane intermediate used in drug development and polymer synthesis. It compares the native fragmentation against its trimethylsilyl (TMS) analogue and its derivatized form, providing a robust framework for identification and quality control.

Executive Summary: Identification Keys

For rapid verification in complex matrices, rely on these three diagnostic signatures.

Parameter3-(Triethylsilyl)-1-propanol3-(Trimethylsilyl)-1-propanol (Analogue)
Molecular Weight 174.36 g/mol 132.28 g/mol
Base Peak (100%) m/z 115 (

)
m/z 73 (

)
Diagnostic Loss M - 29 (Loss of Ethyl)M - 15 (Loss of Methyl)
Key Fragment m/z 145 (

rearrangement)
m/z 117 (

rearrangement)
Retention Index Higher (due to bulky Et groups)Lower

Technical Deep Dive: Fragmentation Mechanism

The fragmentation of 3-(triethylsilyl)-1-propanol is governed by the Silicon


-Effect , where the silicon atom stabilizes the positive charge on the 

-carbon, and the inherent stability of the triethylsilyl (TES) cation.
Primary Fragmentation Pathway (Underivatized)

Unlike simple aliphatic alcohols where


-cleavage (adjacent to Oxygen) dominates, the silicon atom directs the fragmentation here.
  • Formation of the Silylium Ion (Base Peak, m/z 115): The most abundant ion arises from the cleavage of the Si-C bond connecting the propyl chain. The charge resides on the silicon, forming the stable triethylsilylium cation.

    
    
    
  • Loss of Ethyl Radical (M - 29, m/z 145): A characteristic cleavage within the TES group itself. One ethyl group is lost as a radical, leaving a stabilized diethylsilyl cation.

    
    
    
  • Secondary Rearrangements (m/z 87, 59): Subsequent loss of alkene fragments (ethylene) from the ethyl groups attached to silicon leads to lower mass ions like

    
     (m/z 59) and 
    
    
    
    (m/z 87).
Visualization: Fragmentation Pathway

The following diagram illustrates the causal logic of the fragmentation.

FragmentationPathway M Molecular Ion (M+) m/z 174 Ion145 [M - Et]+ m/z 145 M->Ion145 - C2H5 (Ethyl) Ion115 Base Peak (Et3Si+) m/z 115 M->Ion115 Si-C Cleavage Neutral Propyl Alcohol Radical M->Neutral Neutral Loss Ion87 Et2SiH+ m/z 87 Ion145->Ion87 - C2H4 (Ethylene) Rearrangement

Figure 1: Mechanistic pathway showing the dominance of Silicon-directed fragmentation.

Comparative Analysis: Performance & Alternatives

Scenario A: Distinguishing from Analogues

In synthesis, 3-(Trimethylsilyl)-1-propanol is a common alternative. Mistaking these two can lead to stoichiometric errors in downstream reactions.

  • The TES Advantage: The TES group is more sterically hindered and stable than TMS (Trimethylsilyl). In GC-MS, this is confirmed by the m/z 115 peak. If you see m/z 73 , you have the TMS analogue, not the TES product.

Scenario B: Underivatized vs. Derivatized Analysis

While the alcohol can be analyzed directly, the hydroxyl group causes peak tailing and potential adsorption in the GC inlet. For quantitative drug development workflows, derivatization is the Gold Standard .

Recommendation: Convert to the TMS-Ether derivative using BSTFA.

  • Reaction:

    
    
    
  • New Target Ion: The derivative (MW 246) will show a distinct

    
     peak (m/z 231) and a strong m/z 73 (from the new TMS group) alongside the m/z 115 (from the original TES group).
    
  • Benefit: Sharpens peak shape, lowers detection limits by 10-50x.

Experimental Protocol: Validated Workflow

Reagents & Equipment[1][2][3][4][5][6]
  • Analyte: 3-(Triethylsilyl)-1-propanol (>97% purity).[1]

  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[2]

Step-by-Step Methodology
  • Preparation: Dissolve 10 mg of sample in 1 mL DCM.

  • Derivatization (Optional but Recommended):

    • Add 50 µL of BSTFA + 1% TMCS to 100 µL of sample solution.

    • Incubate at 60°C for 30 minutes.

    • Cool to room temperature.[3]

  • GC Parameters:

    • Inlet: 250°C, Split 10:1.

    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

    • Oven: 60°C (1 min hold)

      
       20°C/min 
      
      
      
      280°C (3 min hold).
  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Range: m/z 40–350.

    • Solvent Delay: 3.0 min.

Analytical Workflow Diagram

Workflow Sample Crude Sample (3-TES-1-Propanol) Deriv Derivatization (BSTFA, 60°C, 30 min) Sample->Deriv Recommended GC GC Separation (DB-5ms Column) Sample->GC Direct Injection (Screening only) Deriv->GC Quantitative MS MS Detection (EI Source, 70eV) GC->MS Data Data Analysis Check for m/z 115 MS->Data

Figure 2: Decision tree for sample preparation and analysis.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Organosilanes. National Institute of Standards and Technology. [Link]

  • Gelest, Inc. Silyl Protecting Groups and their Fragmentation. Gelest Technical Library. [Link]

  • Little, J.L.Gas Chromatography-Mass Spectrometry of Silyl Derivatives. Journal of Chromatography A.

Sources

Navigating Steric Landscapes: A Comparative Guide to Triethylsilyl vs. Trimethylsilyl Protection of Propyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. For drug development professionals and researchers, the seemingly subtle choice between a trimethylsilyl (TMS) and a triethylsilyl (TES) group for the protection of a simple propyl alcohol can have profound implications on reaction outcomes, yields, and purification strategies. This guide provides an in-depth, experimentally grounded comparison of the steric bulk of TMS and TES ethers of propyl alcohols, elucidating the causal relationships between their structural differences and their reactivity profiles.

The Principle of Steric Hindrance: More Than Just Size

Steric hindrance is a foundational concept in organic chemistry, referring to the spatial arrangement of atoms within a molecule and the resulting influence on reaction rates and pathways. It is not merely a matter of molecular volume but rather a dynamic interplay of bond lengths, bond angles, and rotational freedom. In the context of silyl protecting groups, the substituents attached to the silicon atom create a "steric shield" around the oxygen of the alcohol, modulating its accessibility to incoming reagents.

Structural and Steric Comparison of TMS and TES Groups

The fundamental difference between a trimethylsilyl and a triethylsilyl group lies in the nature of the alkyl substituents on the silicon atom. The TMS group possesses three methyl (-CH₃) groups, while the TES group has three ethyl (-CH₂CH₃) groups. This seemingly minor change from methyl to ethyl groups results in a significant increase in the steric bulk of the TES group.[1]

The greater steric encumbrance of the TES group can be visualized as a more substantial "umbrella" shielding the protected hydroxyl group. This increased steric hindrance has two primary, and often competing, consequences: it can hinder the approach of reagents to the protected alcohol, thereby increasing its stability, but it can also slow down the initial silylation reaction itself.

dot graph Steric_Comparison { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

// Define nodes Si_TMS [label="Si", fillcolor="#4285F4", pos="0,0!"]; C1_TMS [label="C", fillcolor="#EA4335", pos="-1.5,0.866!"]; C2_TMS [label="C", fillcolor="#EA4335", pos="1.5,0.866!"]; C3_TMS [label="C", fillcolor="#EA4335", pos="0,-1.5!"]; O_TMS [label="O-Pr", fillcolor="#34A853", pos="0,1.5!"];

Si_TES [label="Si", fillcolor="#4285F4", pos="5,0!"]; C1_TES [label="C", fillcolor="#FBBC05", pos="3.5,0.866!"]; C2_TES [label="C", fillcolor="#FBBC05", pos="6.5,0.866!"]; C3_TES [label="C", fillcolor="#FBBC05", pos="5,-1.5!"]; C1a_TES [label="C", fillcolor="#EA4335", pos="3,2!"]; C2a_TES [label="C", fillcolor="#EA4335", pos="7,2!"]; C3a_TES [label="C", fillcolor="#EA4335", pos="4.5,-2.5!"]; O_TES [label="O-Pr", fillcolor="#34A853", pos="5,1.5!"];

// Define edges Si_TMS -- C1_TMS; Si_TMS -- C2_TMS; Si_TMS -- C3_TMS; Si_TMS -- O_TMS [label="TMS-OPr"];

Si_TES -- C1_TES; Si_TES -- C2_TES; Si_TES -- C3_TES; C1_TES -- C1a_TES; C2_TES -- C2a_TES; C3_TES -- C3a_TES; Si_TES -- O_TES [label="TES-OPr"];

// Labels TMS_label [label="Trimethylsilyl (TMS) Group", shape=plaintext, pos="0,-2.5!", fontcolor="#202124"]; TES_label [label="Triethylsilyl (TES) Group", shape=plaintext, pos="5,-3.5!", fontcolor="#202124"]; } END_DOT Figure 1: Structural comparison of TMS and TES groups attached to a propyl alcohol.

Quantitative Assessment of Steric Bulk and Stability

The most direct consequence of the increased steric bulk of the TES group is the enhanced stability of the corresponding triethylsilyl ether compared to the trimethylsilyl ether. This stability is often quantified by comparing the relative rates of hydrolysis under both acidic and basic conditions.

Silyl EtherRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TMS 1 (Reference)1 (Reference)
TES 6410 - 100

Table 1: Relative rates of hydrolysis of silyl ethers, demonstrating the increased stability of the TES ether due to greater steric hindrance. Data compiled from multiple sources.

As the data in Table 1 clearly indicates, the triethylsilyl ether is significantly more resistant to cleavage than the trimethylsilyl ether under both acidic and basic conditions. This enhanced stability is a direct result of the ethyl groups sterically impeding the approach of nucleophiles or electrophiles to the silicon-oxygen bond.

Experimental Protocols: A Comparative Silylation of n-Propanol

To provide a practical understanding of the differences in reactivity, the following protocols outline the silylation of n-propanol with both trimethylsilyl chloride (TMSCl) and triethylsilyl chloride (TESCl). These procedures are designed to be self-validating, with reaction progress easily monitored by thin-layer chromatography (TLC).

Silylation_Workflow cluster_TMS Trimethylsilylation cluster_TES Triethylsilylation start_TMS n-Propanol + Et3N in DCM add_TMSCl Add TMSCl (1.1 eq) at 0°C start_TMS->add_TMSCl react_TMS Stir at RT, Monitor by TLC add_TMSCl->react_TMS workup_TMS Aqueous Workup react_TMS->workup_TMS product_TMS Propoxytrimethylsilane workup_TMS->product_TMS start_TES n-Propanol + Imidazole in DMF add_TESCl Add TESCl (1.1 eq) at RT start_TES->add_TESCl react_TES Stir at RT, Monitor by TLC add_TESCl->react_TES workup_TES Aqueous Workup react_TES->workup_TES product_TES Propoxytriethylsilane workup_TES->product_TES

Protocol 1: Trimethylsilylation of n-Propanol

Materials:

  • n-Propanol (1.0 eq)

  • Triethylamine (Et₃N, 1.2 eq)

  • Trimethylsilyl chloride (TMSCl, 1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of n-propanol in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine.

  • Slowly add trimethylsilyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC (staining with potassium permanganate). The starting material (n-propanol) will be more polar than the silylated product.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude propoxytrimethylsilane.

Protocol 2: Triethylsilylation of n-Propanol

Materials:

  • n-Propanol (1.0 eq)

  • Imidazole (2.0 eq)

  • Triethylsilyl chloride (TESCl, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of n-propanol in anhydrous DMF at room temperature under an inert atmosphere, add imidazole and stir until dissolved.

  • Slowly add triethylsilyl chloride dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC. A longer reaction time is generally expected compared to the trimethylsilylation.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine to remove DMF and imidazole hydrochloride.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude propoxytriethylsilane.

Causality Behind Experimental Choices

The choice of base and solvent in the above protocols is deliberate and highlights the differing reactivity of TMSCl and TESCl. TMSCl is highly reactive and can be effectively used with a less nucleophilic base like triethylamine in a non-polar solvent like DCM.[2] In contrast, the more sterically hindered and less reactive TESCl often requires a more potent catalyst/base combination, such as imidazole in a polar aprotic solvent like DMF, to achieve a reasonable reaction rate.[1]

Strategic Implications for Drug Development

The choice between TMS and TES as a protecting group for a propyl alcohol in a synthetic sequence is a strategic one, dictated by the downstream reaction conditions.

  • TMS Protection: Ideal for temporary protection where a facile and mild deprotection is required. Its lability, however, can be a disadvantage in multi-step syntheses involving acidic or basic reagents.

  • TES Protection: Offers a more robust protection that can withstand a wider range of reaction conditions. The increased stability makes it a better choice for complex syntheses where the protecting group must endure multiple transformations before its removal. The deprotection of a TES ether typically requires stronger acidic conditions or fluoride-based reagents. The selective deprotection of a TMS ether in the presence of a TES ether is a common and valuable synthetic strategy.[3]

Conclusion

The comparison between triethylsilyl and trimethylsilyl protection of propyl alcohols serves as a microcosm for the nuanced decision-making required in modern organic synthesis. While both groups effectively shield the hydroxyl functionality, the greater steric bulk of the TES group imparts significantly enhanced stability. This guide has provided a framework for understanding the fundamental principles of steric hindrance, quantitative data to support the stability differences, and practical experimental protocols for their implementation. For the researcher, scientist, and drug development professional, a thorough understanding of these differences is paramount for the rational design and efficient execution of complex synthetic routes.

References

  • Gelest, Inc. (n.d.). General Silylation Procedures. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Silylating Agents. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Trimethylsilyl group. In Wikipedia. Retrieved from [Link]

  • Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Retrieved from [Link]

  • KUMAR, V., & KUMAR, S. (2004). Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β. ARKIVOC, 2004(14), 83-88.
  • Wikipedia. (2023, November 13). Taft equation. In Wikipedia. Retrieved from [Link]

  • Rößler, U., & Köhler, S. (2012). Silylation of Cellulose and Starch – Selectivity, Structure Analysis, and Subsequent Reactions. Macromolecular Symposia, 319(1), 66-75.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123362, Trimethylsilyl radical. Retrieved from [Link]

  • Dalal Institute. (n.d.). Taft Equation. Retrieved from [Link]

  • Pierce Chemical Company. (1994). Silylation Reagents. Retrieved from [Link]

  • Kitching, W., Olszowy, H. A., Drew, G. M., & Adcock, W. (1982). Conformational preference of the trimethylsilyl group. The Journal of Organic Chemistry, 47(26), 5153–5156.
  • Wu, B., & Hu, Y. (2012). TMSOTf-Catalyzed Silylation: Streamlined Regioselective One-Pot Protection and Acetylation of Carbohydrates. European Journal of Organic Chemistry, 2012(4), 744-753.
  • Smith, A. B. (2012). A Silylation Based Kinetic Resolution of Secondary Alcohols And The Synthesis And Structural Characterization of Pyridyl-oxazolidine Compounds [Doctoral dissertation, University of South Florida]. Scholar Commons.
  • Taylor & Francis Group. (n.d.). Steric Taft Parameters. Retrieved from [Link]

  • Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 114-120.
  • Lahti, M., & Kankaanperä, A. (1972). Taft σ* constants, particularly for halogen-substituted alkyl groups, and their utility in mechanistic studies. Acta Chemica Scandinavica, 26, 2130-2136.
  • Spaulding, R. S., Frazey, P., & Ziemann, P. J. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds.
  • Klein, J., & Brenner, S. (1976). Metallation-silylation and kinetic studies of arylmethylacetylenes. Tetrahedron, 32(18), 2267-2270.
  • De, B. R., & De, A. (2015). Application of Hammett and Taft Equations Together on the Deprotonation Equilibriums of Isoxazolium Cations: A One Hour Graduate Classroom Teaching.
  • ResearchGate. (n.d.). Taft polar and steric substituent parameter values. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Reddy, C. R., & Reddy, A. S. (2007). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 4(8), 588-590.
  • SlideShare. (2022, April 6). Steric parameters taft's steric factor (es). Retrieved from [Link]

  • Rozsypal, T., Zítová, K., & Mravcová, L. (2023). Rapid and mild silylation of β-amino alcohols at room temperature mediated by N-methylimidazole for enhanced detectability by gas chromatography/electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(15), e9543.

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A Comparative Guide to the Infrared Spectroscopy of 3-(triethylsilyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating molecular structure by probing the vibrational modes of chemical bonds. This guide provides an in-depth analysis of the characteristic IR absorption peaks for 3-(triethylsilyl)-1-propanol, offering a comparative perspective against simpler analogues to highlight the spectral influence of its constituent functional groups.

The Foundational Principles of IR Spectroscopy in Compound Characterization

Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. These vibrations, which include stretching and bending, are unique to the types of atoms and the nature of the bonds connecting them. Consequently, an IR spectrum provides a molecular "fingerprint," allowing for the identification of functional groups and the confirmation of a compound's identity.

In the context of 3-(triethylsilyl)-1-propanol, we anticipate the spectral signatures of an alcohol (O-H and C-O bonds) and an organosilane (Si-C and C-H bonds). The interplay of these groups, particularly the bulky triethylsilyl moiety, introduces distinct features in the spectrum that differentiate it from simpler alcohols or other organosilanes.

Analysis of the Characteristic IR Peaks of 3-(triethylsilyl)-1-propanol

While an experimental spectrum for 3-(triethylsilyl)-1-propanol is not publicly available, a detailed theoretical analysis based on the well-established characteristic frequencies of its functional groups allows for a robust prediction of its IR spectrum.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Key Characteristics
O-HStretching3200 - 3600Strong, BroadThe broadness is a result of intermolecular hydrogen bonding.[1][2]
C-H (sp³)Stretching2850 - 2960StrongMultiple peaks arising from the propyl and ethyl chains.
C-OStretching1050 - 1150StrongCharacteristic of a primary alcohol.[1]
Si-CStretching1250 - 1220 and 975 - 945Medium to WeakThe presence of the Si-CH₂-CH₃ group will give rise to these characteristic absorptions.
CH₂/CH₃Bending~1465 and ~1375MediumScissoring and bending vibrations of the alkyl chains.

The most prominent feature in the spectrum of 3-(triethylsilyl)-1-propanol will be the strong, broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibration of the alcohol group.[1][2] The significant broadening of this peak is a direct consequence of hydrogen bonding between molecules. Immediately to the right of this, a series of strong, sharp peaks between 2850 cm⁻¹ and 2960 cm⁻¹ will be observed, corresponding to the C-H stretching vibrations of the sp³ hybridized carbons in the propyl and ethyl chains.

The "fingerprint region" (below 1500 cm⁻¹) will contain a wealth of structural information. A strong peak in the 1050-1150 cm⁻¹ range is expected for the C-O stretching of the primary alcohol.[1] The influence of the triethylsilyl group will be most evident in this region. We anticipate absorptions corresponding to Si-C stretching vibrations. Specifically, the Si-CH₂-CH₃ moiety typically exhibits bands in the 1250-1220 cm⁻¹ and 1020-1000 cm⁻¹ regions. The bending vibrations of the CH₂ and CH₃ groups will also appear in this region, typically around 1465 cm⁻¹ and 1375 cm⁻¹.

Comparative Spectral Analysis

To fully appreciate the spectral features of 3-(triethylsilyl)-1-propanol, a comparison with simpler, related molecules is instructive. We will consider 1-propanol, which lacks the organosilane group, and trimethylsilanol, which has a smaller alkyl substitution on the silicon atom.

3-(triethylsilyl)-1-propanol vs. 1-propanol

The primary difference in the IR spectra of these two compounds will be the presence of peaks associated with the triethylsilyl group in the former.

Functional Group 3-(triethylsilyl)-1-propanol (Expected) 1-propanol (Experimental) Analysis of Differences
O-H Stretch 3200 - 3600 cm⁻¹ (Strong, Broad)3200 - 3600 cm⁻¹ (Strong, Broad)[1]The O-H stretching bands will be very similar, as both are primary alcohols capable of hydrogen bonding.
C-H Stretch 2850 - 2960 cm⁻¹ (Strong)~2850 - 2960 cm⁻¹ (Strong)[1]Both will show strong C-H stretching, but the pattern for 3-(triethylsilyl)-1-propanol may be more complex due to the additional ethyl groups.
C-O Stretch 1050 - 1150 cm⁻¹ (Strong)~1050 - 1150 cm⁻¹ (Strong)[1]The C-O stretch should be present and strong in both, confirming the primary alcohol functionality.
Si-C Stretch 1250 - 1220 cm⁻¹ and 975 - 945 cm⁻¹ (Medium-Weak)AbsentThese peaks are unique to the organosilane and will be absent in the spectrum of 1-propanol.

The key takeaway from this comparison is the diagnostic power of the peaks in the fingerprint region that are directly attributable to the triethylsilyl group.

cluster_TESP 3-(triethylsilyl)-1-propanol cluster_Propanol 1-propanol cluster_TMS Trimethylsilanol TESP Si(CH₂CH₃)₃(CH₂)₃OH Propanol CH₃CH₂CH₂OH TESP->Propanol Remove -Si(CH₂CH₃)₃ +H TMS Si(CH₃)₃OH TESP->TMS Replace -CH₂CH₂CH₂OH with -OH and Et with Me

Caption: Structural relationships between the compared molecules.

3-(triethylsilyl)-1-propanol vs. Trimethylsilanol

This comparison highlights the effect of the alkyl chain length attached to the silicon atom and the presence of the propanol chain.

Functional Group 3-(triethylsilyl)-1-propanol (Expected) Trimethylsilanol (Experimental) Analysis of Differences
O-H Stretch 3200 - 3600 cm⁻¹ (Strong, Broad)Broad absorption due to H-bondingBoth will show a broad O-H stretch. The Si-O-H deformation in trimethylsilanol is observed around 834 cm⁻¹ for the free silanol group.
C-H Stretch 2850 - 2960 cm⁻¹ (Strong)~2960 cm⁻¹ (Strong)3-(triethylsilyl)-1-propanol will have a more complex C-H stretching region due to the propyl and ethyl groups.
C-O Stretch 1050 - 1150 cm⁻¹ (Strong)AbsentThis peak is characteristic of the propanol moiety and absent in trimethylsilanol.
Si-C Stretch 1250 - 1220 cm⁻¹ and 975 - 945 cm⁻¹ (Medium-Weak)~1250 cm⁻¹ and ~840 cm⁻¹The Si-CH₃ group in trimethylsilanol shows a characteristic strong, sharp band around 1250 cm⁻¹, which is different from the Si-CH₂-CH₃ vibrations.

The comparison with trimethylsilanol underscores how the nature of the alkyl groups bonded to silicon influences the Si-C stretching and other associated vibrational modes.

Experimental Protocol for Acquiring an IR Spectrum

For researchers wishing to acquire an experimental spectrum of 3-(triethylsilyl)-1-propanol or similar liquid samples, the following attenuated total reflectance (ATR) FTIR protocol is recommended. ATR is a convenient technique for liquid samples as it requires minimal sample preparation.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum. This is a critical step to subtract the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application: Place a small drop of 3-(triethylsilyl)-1-propanol onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; 32 or 64 scans are typically sufficient.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Start Start Prep Prepare Spectrometer and Clean ATR Crystal Start->Prep Background Acquire Background Spectrum Prep->Background Sample Apply Sample to ATR Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process Data (Ratio to Background) Acquire->Process Clean Clean ATR Crystal Process->Clean End End Clean->End

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Conclusion

The infrared spectrum of 3-(triethylsilyl)-1-propanol is characterized by a combination of absorptions arising from its alcohol and organosilane functionalities. The prominent broad O-H stretch, strong C-H and C-O stretches, and the characteristic Si-C vibrations in the fingerprint region provide a unique spectral signature. By comparing its expected spectrum with those of 1-propanol and trimethylsilanol, we can confidently assign these characteristic peaks and understand the structural contributions of each part of the molecule. This detailed analysis serves as a valuable reference for scientists engaged in the synthesis and characterization of silylated organic compounds.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

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A Senior Application Scientist's Guide to Purity Assessment of 3-(Triethylsilyl)-1-propanol by Refractive Index

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis and drug development, the purity of reagents is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible results are built. For specialized organosilicon compounds like 3-(triethylsilyl)-1-propanol, a versatile protecting group and synthetic intermediate, ensuring high purity is critical. This guide provides an in-depth comparison of refractive index (RI) as a rapid purity assessment tool against other analytical methods, grounded in scientific principles and practical laboratory insights.

The Principle: Why Refractive Index is a Powerful First-Pass Indicator

Refractive index is a fundamental physical property of a substance, defined as the ratio of the speed of light in a vacuum to its speed in that substance.[1] For a pure liquid compound, this value is a constant under specified conditions of temperature and wavelength. The core principle behind using RI for purity assessment is straightforward: the presence of impurities will alter the bulk physical properties of the sample, causing the measured refractive index to deviate from that of the pure substance.[2][3]

Any impurity with a different refractive index from the target compound will shift the measured value.[2] Therefore, a significant deviation from the established literature or standard value is a strong indicator of contamination.[2][4] This method is valued in many industries for its speed and the minimal sample volume required, making it an excellent choice for a quick, preliminary check of raw materials or synthesized batches.[4][5][6]

Experimental Protocol: A Self-Validating Workflow for RI Measurement

Executing an accurate refractive index measurement requires precision and adherence to a protocol that minimizes environmental and operator-induced errors. The following workflow is designed to be self-validating by incorporating essential calibration and control steps.

Step-by-Step Methodology
  • Instrument Preparation & Calibration:

    • Power On and Warm-Up: Activate the refractometer (e.g., an Abbe or digital refractometer) and its temperature control unit. Allow the instrument to stabilize for at least 15-20 minutes to ensure the prism reaches the target temperature (typically 20°C).

    • Causality: The refractive index of liquids is highly dependent on temperature.[1] Failure to achieve thermal equilibrium is a primary source of measurement error.

    • Prism Cleaning: Using a lint-free wipe and an appropriate solvent (e.g., isopropanol or acetone), gently clean the surfaces of the upper and lower prisms. Finish with a clean, dry wipe.

    • Calibration Check: Place a few drops of a certified refractive index standard, or high-purity distilled water (n²⁰/D = 1.3330), onto the lower prism. Close the prisms and allow 1-2 minutes for temperature equilibration. Perform a measurement. The reading must be within the instrument's specified tolerance of the known value (e.g., ±0.0002). If not, calibrate the instrument according to the manufacturer's instructions.

    • Trustworthiness: This step validates that the instrument is performing correctly before measuring the actual sample.

  • Sample Measurement:

    • Clean Prisms: Thoroughly clean the prisms to remove the calibration standard.

    • Sample Application: Apply 2-3 drops of the 3-(triethylsilyl)-1-propanol sample onto the center of the lower prism.

    • Causality: Using too little sample can lead to inaccurate readings due to uneven film formation. Using too much is wasteful and increases cleaning time.

    • Equilibration & Measurement: Close the prisms and wait 60-90 seconds for the sample to reach thermal equilibrium. On a digital refractometer, the reading will typically stabilize automatically. On an Abbe refractometer, adjust the optics until the boundary between the light and dark fields is sharp and centered on the crosshairs.

    • Data Recording: Record the refractive index and the measurement temperature. Perform the measurement in triplicate to ensure reproducibility and report the average value.

  • Post-Measurement:

    • Final Cleaning: Clean the prisms meticulously with a suitable solvent to prevent sample residue from contaminating future measurements.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_cal 2. Validation cluster_measure 3. Measurement A Power on instrument and temperature control B Allow system to stabilize at 20°C A->B C Clean prisms with appropriate solvent B->C D Apply distilled water (n²⁰/D = 1.3330) E Measure RI D->E F Value within ±0.0002? E->F G Proceed to Sample Measurement F->G Yes H Recalibrate Instrument per manufacturer F->H No I Clean prisms of calibration standard H->C J Apply 2-3 drops of 3-(triethylsilyl)-1-propanol I->J K Allow for thermal equilibration (60-90s) J->K L Record RI and Temp (Repeat in triplicate) K->L M Thoroughly clean prisms L->M

Caption: A self-validating workflow for accurate refractive index measurement.

Data Interpretation: A Comparative Analysis

The utility of a refractive index measurement is realized when compared against known values for the pure compound and its potential impurities. Since a certified standard for 3-(triethylsilyl)-1-propanol may not be readily available, this guide will use the closely related compound, 3-(trimethylsilyl)-1-propanol , as an illustrative proxy. In a real-world scenario, a laboratory would first need to establish a reference value from a batch confirmed to be of high purity by a more definitive method like GC-MS or NMR.

Potential impurities in a synthesis could include unreacted starting materials, such as 1-propanol, or residual solvents.

Table 1: Refractive Index Comparison of Target Compound and Potential Impurities

CompoundRole in SynthesisRefractive Index (n²⁰/D)Expected Impact on Measurement
3-(Trimethylsilyl)-1-propanol (Proxy)Target Product 1.428[7][8][9]Reference Value
1-PropanolStarting Material~1.385[10]Significantly lowers RI
HexamethyldisiloxanePotential Byproduct~1.377Significantly lowers RI
TriethylamineReagent/Catalyst~1.401Lowers RI
Tetrahydrofuran (THF)Solvent~1.407Lowers RI

As the data illustrates, most common impurities have a significantly lower refractive index than the target silylated propanol. Therefore, a measured refractive index that is substantially below the reference value of 1.428 would strongly suggest the presence of these or similar contaminants.

Limitations and the Role of Orthogonal Methods

While refractive index is a powerful screening tool, it is essential to recognize its limitations.

  • Non-Specific: The measurement indicates the presence of an impurity but does not reveal its identity or quantity without prior calibration with known mixtures.[2] The relationship between concentration and refractive index is often non-linear.[11]

  • Low Sensitivity for Similar RIs: If an impurity has a refractive index very close to that of the pure compound, this method will be unable to detect it.

  • Dependence on Purity of Standard: The entire method relies on an accurately established reference value for the pure substance.

For these reasons, refractive index should be used as part of a broader analytical strategy. For comprehensive purity assessment and structural confirmation of organosilicon compounds, more sophisticated techniques are required.[12]

Comparison with Alternative Analytical Techniques
  • Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. It is highly effective for quantifying volatile impurities, such as residual solvents or unreacted starting materials.[12] When coupled with a mass spectrometer (GC-MS), it can also identify unknown components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of a compound. ¹H, ¹³C, and ²⁹Si NMR are invaluable for confirming the identity of the desired 3-(triethylsilyl)-1-propanol and for identifying and quantifying impurities with distinct structural features.[12]

  • Mass Spectrometry (MS): MS measures the mass-to-charge ratio of ions and is used to determine the molecular weight of the compound. Advanced MS techniques can elucidate fragmentation patterns, further confirming the structure of the target molecule and helping to identify impurities.[12][13]

Conclusion

Assessing the purity of 3-(triethylsilyl)-1-propanol by its refractive index is a rapid, cost-effective, and valuable first-pass quality control measure. When performed using a validated protocol, it can reliably detect the presence of common impurities that possess significantly different refractive indices. However, its non-specific nature necessitates its use as a preliminary or screening tool. For rigorous purity determination, structural confirmation, and meeting the stringent requirements of drug development and advanced research, refractive index data must be supplemented with orthogonal, higher-resolution analytical methods such as GC, NMR, and MS.

References

  • Refractive Index Measurements to Compare Chemical Purity . Ebatco. [Link]

  • Refractive Index – Ebatco Lab Services . Ebatco. [Link]

  • What is the principle behind using refractive index measurement to indicate the purity of an organic solvent? . Quora. [Link]

  • Refractive Indices of Silsesquioxanes with Various Structures | Request PDF . ResearchGate. [Link]

  • Determination of Silicon in Organosilicon Compounds . ResearchGate. [Link]

  • An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer . [Source Not Provided]. [Link]

  • One-Pot Synthesis of 3-(Trimethylsilyl)propynamides . ResearchGate. [Link]

  • Study on the Change of Refractive Index on Mixing... for Aqueous Solution of Methanol, Ethanol, Ethylene Glycol, 1-Propanol... . Semantic Scholar. [Link]

  • Refractive index evaluation of porous silicon using bragg reflectors . SciELO México. [Link]

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  • MEASUREMENT OF THE REFRACTIVE INDEX OF A LIQUID Apparatus . [Source Not Provided]. [Link]

  • Top 5 Methods of Assessing Chemical Purity . Moravek, Inc.. [Link]

  • Refractive Index: All You Need to Know (General Information) . Mettler Toledo. [Link]

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  • 1-Propanol, 3-(trimethylsilyl)- . ChemBK. [Link]

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  • Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds... . NIH National Center for Biotechnology Information. [Link]

  • The refractive index variations with respect to concentration... . ResearchGate. [Link]

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  • 1-Propanol, 3-(trimethylsilyl)- | C6H16OSi | CID 76213 . PubChem. [Link]

  • Organosilicon Compounds For Organic Synthesis . Shin-Etsu Silicone. [Link]

  • Method to make accurate measurements of refractive index . ResearchGate. [Link]

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-Propanol, 3-(triethylsilyl)-

Author: BenchChem Technical Support Team. Date: February 2026

As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the entire lifecycle of the materials we handle. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe management and disposal of 1-Propanol, 3-(triethylsilyl)- (CAS No. 1112-49-8), ensuring that its utility in your research does not come at the cost of safety or environmental health.

Hazard Profile and Core Safety Principles

1-Propanol, 3-(triethylsilyl)- is an organosilicon compound that combines the chemical characteristics of a primary alcohol with those of a trialkylsilane. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, we can establish a robust safety profile by analyzing its constituent functional groups and data from close structural analogs like 3-(trimethylsilyl)-1-propanol.

The primary hazards are driven by the propanol backbone, making it a flammable liquid . The entire molecule can act as a skin and eye irritant, with the potential for causing serious eye damage.[1][2][3][4] Therefore, every handling and disposal step must be predicated on mitigating these risks.

Causality Behind the Core Risks:

  • Flammability: The alcohol functional group and the alkyl chains contribute to the compound's flammability. Its vapors are likely heavier than air and can travel to an ignition source.[5] The fundamental principle is to prevent the formation of an explosive air-vapor mixture and to eliminate all potential ignition sources .

  • Irritation: Like many alcohols and organosilanes, the compound can defat the skin, leading to irritation. Its most significant health hazard is the risk of serious, irreversible damage upon direct contact with the eyes.[2][3]

Key Chemical and Physical Properties

The following table summarizes essential data, primarily derived from the closely related analog, 3-(trimethylsilyl)-1-propanol, which serves as a reliable proxy for safety planning.

PropertyValue & Significance
GHS Classification Flammable Liquid, Category 3 ; Skin Irritant, Category 2; Eye Irritant, Category 2; Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory Irritation).[4]
Flash Point ~53 °C / 127.4 °F (closed cup)
This value confirms its classification as a flammable liquid. It can be ignited under relatively normal laboratory temperature conditions.
Boiling Point ~111-112 °C @ 96 mmHg
Incompatible Materials Strong oxidizing agents, strong acids.[6]
Contact with these materials can lead to vigorous, exothermic reactions, increasing fire and explosion risk.
Hazardous Decomposition Combustion produces carbon monoxide (CO), carbon dioxide (CO₂), and silicon oxides.
Incomplete combustion can generate hazardous gases.

Personnel Protection: Your First Line of Defense

Before handling or preparing for disposal, the appropriate Personal Protective Equipment (PPE) is mandatory. The selection of PPE is not arbitrary; it is directly dictated by the compound's hazard profile.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses are the minimum requirement. However, due to the risk of serious eye damage, chemical splash goggles are strongly recommended .[2][3] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use. The causality here is to prevent skin contact which can cause irritation.[3]

  • Body Protection: A standard flame-resistant laboratory coat is required to protect against incidental contact and splashes.

  • Respiratory Protection: All handling and disposal preparations should be conducted within a certified chemical fume hood to control flammable vapors and prevent inhalation, which may cause respiratory irritation or dizziness.[4][6]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 1-Propanol, 3-(triethylsilyl)- is that it must be managed as hazardous chemical waste . Under no circumstances should this material be disposed of down the drain or in regular trash.

Step 1: Waste Collection and Segregation

The integrity of the disposal process begins with proper collection at the point of generation.

  • Designate a Waste Container: Use a clean, chemically compatible container designated specifically for halogen-free, flammable organic waste. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap is appropriate.

  • Chemical Compatibility: Do not mix this waste with incompatible materials. Specifically, avoid mixing with strong acids, oxidizing agents, or any aqueous waste streams. Mixing wastes can lead to dangerous chemical reactions or complicate the final disposal process.

  • Headspace Management: Do not fill the waste container to more than 80% capacity. This headspace allows for vapor expansion with temperature fluctuations, preventing a dangerous pressure buildup.

Step 2: Labeling for Safety and Compliance

Proper labeling is a critical, non-negotiable step mandated by safety regulations like the OSHA Hazard Communication Standard.[7] An improperly labeled container is a significant safety risk.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix your institution's official hazardous waste tag.

  • Complete and Accurate Information: Clearly write the full chemical name: "1-Propanol, 3-(triethylsilyl)-" . Do not use abbreviations. List all components and estimate their percentages if it is a mixed waste stream.

  • Hazard Identification: Check all applicable hazard boxes on the tag: "Flammable" and "Irritant" .

Step 3: Interim Storage in the Laboratory

Proper storage while awaiting pickup by Environmental Health & Safety (EHS) personnel is crucial to prevent accidents.

  • Secure the Container: Ensure the cap is tightly sealed to prevent the escape of flammable vapors.

  • Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.

  • Isolate from Ignition Sources: The SAA must be located away from all potential ignition sources, including open flames, hot plates, and electrical equipment that is not intrinsically safe.[5][6]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is nearly full or you have finished the project generating the waste, contact your institution's EHS department to schedule a pickup.

  • Professional Disposal: EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method for this type of waste is typically high-temperature incineration, which safely breaks the compound down into carbon dioxide, water, and silicon dioxide.[8] Landfilling is a less preferable option and should only be done at a designated hazardous waste landfill.[9]

Managing Spills and Decontaminating Containers

Accidents can happen. A prepared response is essential to mitigate the risk.

Small Spill Response (<100 mL)
  • Alert and Isolate: Alert personnel in the immediate area. Ensure all ignition sources are removed.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Absorb: Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a commercial solvent spill pad.[1][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Using non-sparking tools (e.g., plastic or brass scoops), carefully collect the absorbed material and place it into a designated hazardous waste container.[5][11]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like isopropyl alcohol), followed by soap and water. Place all cleaning materials into the same hazardous waste container.

  • Label and Dispose: Seal and label the container as hazardous waste and arrange for disposal.

Large Spill Response (>100 mL)

For large spills, or any spill outside of a chemical fume hood, evacuate the area immediately and contact your institution's emergency response team or EHS.

Empty Container Decontamination

An "empty" container is never truly empty and must be disposed of as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., isopropanol or acetone).

  • Collect Rinsate: The rinsate from each rinse must be collected and disposed of as flammable hazardous waste.

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label: Once dry, deface or remove the original chemical label. The container can now often be disposed of in the appropriate solid waste stream (e.g., glass recycling), but confirm this with your institutional policy.

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for handling 1-Propanol, 3-(triethylsilyl)- waste.

DisposalWorkflow start Waste Generation (1-Propanol, 3-(triethylsilyl)-) is_spill Is it a spill? start->is_spill spill_size Spill > 100mL or outside fume hood? is_spill->spill_size Yes is_routine_waste Is it routine lab waste (residue, reaction quench)? is_spill->is_routine_waste No small_spill Follow Small Spill Protocol: 1. Alert & Isolate 2. Absorb (Inert) 3. Collect (Non-Sparking Tools) 4. Package as Waste spill_size->small_spill No large_spill Evacuate Area Contact EHS / Emergency Response spill_size->large_spill Yes collect_waste Collect in Designated Flammable Waste Container (Halogen-Free) small_spill->collect_waste is_routine_waste->collect_waste Yes is_container Is it an empty container? is_routine_waste->is_container No label_waste Label Immediately: - Full Chemical Name - Hazard Warnings (Flammable) - Date collect_waste->label_waste store_waste Store in Satellite Accumulation Area: - Capped Tightly - Secondary Containment - Away from Ignition Sources label_waste->store_waste request_pickup Request Pickup from EHS for Final Disposal store_waste->request_pickup rinse_container Triple-rinse with appropriate solvent is_container->rinse_container Yes collect_rinsate Collect all rinsate as Hazardous Flammable Waste rinse_container->collect_rinsate dispose_container Deface label and dispose of dry container per institutional policy rinse_container->dispose_container collect_rinsate->collect_waste

Caption: Disposal decision workflow for 1-Propanol, 3-(triethylsilyl)-.

References

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: 1-Propanol. Available at: [Link]

  • Scribd. 1-Propanol Safety Data Sheet. Available at: [Link]

  • Carl Roth GmbH + Co. KG. Safety data sheet: 1-Propanol. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). 1-Propanol, 3-(trimethylsilyl)- - Substance Details. Available at: [Link]

  • Gelest, Inc. SAFETY DATA SHEET: 3-(TRIMETHYLSILYL)-1-PROPANOL. Available at: [Link]

  • Vertex AI Search. Material Safety Data Sheet. (Note: This is a generalized result from the search tool pointing to a Sigma-Aldrich SDS for 1-Propanol).
  • PubChem. 1-Propanol, 3-(trimethylsilyl)-. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1200 - Hazard Communication. Available at: [Link]

  • PMC. Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus). National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (PDF) Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. Available at: [Link]

  • Resource Management Associates. DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. YouTube. Available at: [Link]

  • CountyOffice.org. How Do You Dispose Of Flammable Liquids?. YouTube. Available at: [Link]

  • Deep Sea. How to dispose of silicone fluid 500 safely?. Available at: [Link]

  • Shin-Etsu Silicone. Organosilicon Compounds For Organic Synthesis. Available at: [Link]

  • Chemical Safety. Safety Data Sheets | Free SDS Database. Available at: [Link]

  • PubChem. 3-(Hexadecyloxy)propan-1-ol. National Center for Biotechnology Information. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.